molecular formula C12H17NO3 B8521219 2-Methoxyphenyl N,N-diethylcarbamate

2-Methoxyphenyl N,N-diethylcarbamate

Cat. No.: B8521219
M. Wt: 223.27 g/mol
InChI Key: ITPMTXWFAVYVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl N,N-diethylcarbamate (CAS 85630-19-9) is a chemical reagent of interest in organic synthesis and medicinal chemistry research. It features the carbamate functional group , a structural motif renowned for its high proteolytic stability and ability to improve the pharmacokinetic properties of bioactive molecules . The N,N-diethylcarbamate subgroup is particularly valuable in drug design for modulating the lipophilicity and bioavailability of lead compounds . This compound serves as a versatile building block in the synthesis of more complex structures. Researchers utilize carbamate derivatives as key intermediates in developing potential therapeutic agents, leveraging their stability and resemblance to peptide bonds. The structural properties of this liquid reagent—specifically its appearance as a yellow to pale yellow or colorless oil and a predicted density of 1.074 g/cm³ at 20°C—make it suitable for various experimental applications in the lab . Physical State: Liquid Appearance: Yellow to pale yellow to colorless oil CAS RN: 85630-19-9 Molecular Formula: C12H17NO3 Molecular Weight: 223.27 g/mol Storage: Sealed in dry, store in a refrigerator (2 to 8°C) This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2-methoxyphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3

InChI Key

ITPMTXWFAVYVPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Foundational & Exploratory

2-Methoxyphenyl N,N-diethylcarbamate: Structural Architectures and Synthetic Utility

[1]

Executive Summary

2-Methoxyphenyl N,N-diethylcarbamate (CAS 85630-19-9) is a specialized functionalized arene derivative utilized primarily as a robust directing group in organometallic chemistry and a pseudo-halide electrophile in transition-metal catalysis.[1][2][3] Unlike simple esters, the diethylcarbamate moiety offers unique hydrolytic stability and orthogonal reactivity, making it a cornerstone in the synthesis of polysubstituted anisole derivatives. This guide analyzes its molecular properties, validated synthesis protocols, and its dual-mode reactivity in Directed Ortho Metalation (DoM) and Nickel-catalyzed C–O bond activation.[1]

Part 1: Chemical Identity & Molecular Registry[1][4]

PropertySpecification
Chemical Name 2-Methoxyphenyl N,N-diethylcarbamate
CAS Registry Number 85630-19-9
IUPAC Name (2-methoxyphenyl) N,N-diethylcarbamate
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
SMILES CCN(CC)C(=O)Oc1ccccc1OC
Physical State Yellow to colorless viscous oil
Boiling Point (Predicted) ~317°C (760 Torr)
Solubility Soluble in CH₂Cl₂, THF, Et₂O, EtOAc; Insoluble in water

Part 2: Molecular Architecture & Electronic Properties

The molecule features a 1,2-disubstituted benzene ring (ortho-substitution).[1] Its reactivity is defined by the interplay between the methoxy group (-OMe) and the N,N-diethylcarbamate group (-OCONEt₂) .[1]

  • Steric Environment: The diethylamino moiety creates significant steric bulk around the carbonyl center.[1] This hinders nucleophilic attack at the carbonyl carbon, rendering the carbamate resistant to basic hydrolysis compared to simple esters or carbonates.

  • Electronic Effects:

    • Inductive Effect: Both oxygen substituents exert a -I (electron-withdrawing) effect on the ring.[1]

    • Resonance Effect: The lone pairs on the phenoxy oxygen donate electron density into the ring (+M effect), activating it for electrophilic aromatic substitution. However, the carbonyl group of the carbamate competes for the oxygen's lone pair, slightly dampening this activation compared to a free phenol.

  • Coordination Potential: The carbonyl oxygen of the carbamate is a potent Lewis base, capable of coordinating with organolithiums (e.g.,

    
    -BuLi), which is critical for its role as a Directed Metalation Group (DMG).
    

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2-Methoxyphenyl N,N-diethylcarbamate is a standard nucleophilic acyl substitution.[1] The following protocol ensures high yield and purity by utilizing Guaiacol (2-methoxyphenol) and Diethylcarbamoyl chloride.

Reagents
  • Substrate: Guaiacol (2-methoxyphenol) [CAS: 90-05-1][1]

  • Reagent: Diethylcarbamoyl chloride [CAS: 88-10-8] (1.1 - 1.2 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: Acetonitrile (CH₃CN) or THF (anhydrous)

Validated Experimental Protocol (Base-Mediated Carbamoylation)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Solvation: Dissolve Guaiacol (10.0 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add Diethylcarbamoyl chloride (12.0 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor progress via TLC (SiO₂; Hexanes:EtOAc 4:1). The starting phenol will disappear, and a less polar spot (product) will appear.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Isolation: If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

SynthesisGuaiacolGuaiacol(2-Methoxyphenol)IntermediatePhenoxideIntermediateGuaiacol->IntermediateDeprotonationReagentsDiethylcarbamoyl Chloride+ K2CO3 / CH3CNReagents->IntermediateReagents AddedProduct2-MethoxyphenylN,N-diethylcarbamate(CAS 85630-19-9)Intermediate->ProductNucleophilic Attack(Reflux, 12-16h)

Figure 1: Synthetic pathway for the carbamoylation of Guaiacol.

Part 4: Advanced Reactivity & Applications

This compound is not merely a protected phenol; it is a "spring-loaded" electrophile for two divergent synthetic methodologies.[1]

Directed Ortho Metalation (DoM)

The

  • Mechanism: Upon treatment with

    
    -BuLi or 
    
    
    -BuLi at low temperatures (-78°C), the lithium coordinates to the carbamate carbonyl oxygen.[1] This brings the base into proximity with the ortho-protons.[1]
  • Regioselectivity:

    • Site A (C-3): Between the OMe and OCONEt₂ groups.[1] This position is electronically activated by both oxygens but sterically crowded.[1]

    • Site B (C-6): Ortho to the carbamate but para to the methoxy.[1]

    • Outcome: While the carbamate strongly directs to the ortho position, the "in-between" C-3 lithiation is often difficult due to steric clash.[1] Lithiation typically occurs at C-3 if conditions allow (kinetic control), but rearrangement to C-6 or direct C-6 lithiation is common depending on the base and solvent.[1]

  • Fries Rearrangement: If the lithiated species is allowed to warm, the "Anionic Ortho-Fries Rearrangement" occurs, where the carbamate migrates to the ring carbon, yielding a salicylamide derivative.

Nickel-Catalyzed Cross-Coupling (C–O Activation)

The N,N-diethylcarbamate moiety functions as a pseudohalide.[1] While inert to Palladium(0), the C(aryl)–O bond can be oxidatively added to Nickel(0).

  • Reaction: Kumada or Suzuki-Miyaura coupling.[1]

  • Transformation: The Ar–OCONEt₂ bond is cleaved and replaced by Ar–R (where R is aryl, alkyl).

  • Utility: This allows the use of phenols (via carbamates) as electrophiles, avoiding the need for unstable triflates or expensive aryl halides. The methoxy group remains intact, allowing for the synthesis of meta-substituted anisoles that are difficult to access via electrophilic aromatic substitution.

ReactivitySubstrate2-MethoxyphenylN,N-diethylcarbamateDoM_Conds-BuLi / TMEDA-78°C, THFSubstrate->DoM_CondPathway A:Directed MetalationNi_CondNi(cod)2 / PCy3Ar-B(OH)2 or R-MgBrSubstrate->Ni_CondPathway B:Ni-Catalyzed CouplingLithiatedLithiated Intermediate(Ortho-Lithiation)DoM_Cond->LithiatedElectrophileElectrophile (E+)Lithiated->ElectrophileDoM_Product3-Substituted Derivative(Functionalized Arene)Electrophile->DoM_ProductCoupling_Product2-Methoxy-Biaryl(C-O Bond Cleavage)Ni_Cond->Coupling_ProductSuzuki/Kumada

Figure 2: Divergent reactivity pathways: Ortho-functionalization vs. C-O bond replacement.[1]

Part 5: Safety & Handling

  • Hazards: While specific toxicology data for this CAS is limited, aryl carbamates are generally skin and eye irritants. The precursor, Diethylcarbamoyl chloride, is a suspected carcinogen and a potent lachrymator; ensure all unreacted chloride is quenched during workup.

  • Storage: Store in a cool, dry place (2-8°C recommended). The compound is stable to air and moisture but should be kept under inert gas for long-term storage to prevent slow hydrolysis or oxidation.[1]

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link][1]

  • Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 108(8), 3054–3083. [Link][1]

  • LookChem. (n.d.). Synthesis of Aryl Carbamates from Phenols. Retrieved from [Link]

  • Tobisu, M., & Chatani, N. (2008). Nickel-catalyzed cross-coupling of aryl carbamates with arylboronic acids. Angewandte Chemie International Edition, 47(26), 4866-4869. [Link][1]

Chemo-Electronic Dominance: The N,N-Diethylcarbamate Group in Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of polysubstituted aromatics, the


-N,N-diethylcarbamate (

-C(=O)NEt

)
group functions not merely as a protecting group, but as a dominant Directed Metalation Group (DMG) . When installed on anisole derivatives, it fundamentally alters the electronic and reactive landscape of the arene.

While the methoxy group of anisole is a classic ortho-director, the N,N-diethylcarbamate supersedes it, leveraging the Complex Induced Proximity Effect (CIPE) to dictate regioselectivity. This guide details the electronic underpinnings, the "Snieckus" Directed Ortho Metalation (DoM) protocols, and the Anionic Fries Rearrangement, providing a self-validating roadmap for accessing privileged salicylamide scaffolds.

Part 1: Electronic Characterization & The CIPE Phenomenon

Ground State vs. Transition State Electronics

To understand the behavior of N,N-diethylcarbamate on an anisole core, one must distinguish between ground-state Hammett effects and transition-state coordination.

ParameterMethoxy Group (

)
N,N-Diethylcarbamate (

)
Mechanistic Implication
Inductive Effect (

)
Electron Withdrawing (

)
Stronger Electron Withdrawing (

)
The carbamate acidifies the ring protons more effectively than methoxy.
Resonance Effect (

)
Strong Donor (

)
Moderate Donor (

)
The lone pair on the phenolic oxygen is delocalized into the carbonyl, reducing donation to the ring.
Lewis Basicity Moderate (Ether Oxygen)High (Carbonyl Oxygen) CRITICAL: The carbonyl oxygen is a superior ligand for Lithium.
Steric Bulk LowHigh (Diethyl groups)Prevents nucleophilic attack at the carbonyl (protecting the DMG).
The Dominance of Coordination (CIPE)

In a competitive environment (e.g., 3-methoxyphenyl N,N-diethylcarbamate), the site of lithiation is determined by the kinetic basicity of the alkyllithium aggregate.

The Complex Induced Proximity Effect (CIPE) dictates that the alkyllithium reagent (


) first coordinates to the strongest Lewis base substituent. The 

of the carbamate binds lithium tightly, bringing the basic alkyl anion into close proximity with the ortho proton. This pre-complexation lowers the activation energy for deprotonation at the site ortho to the carbamate, overriding the directing effect of the methoxy group.

CIPE_Mechanism Substrate 3-Methoxy-O-Carbamate Complex Pre-Lithiation Complex (Li coordinated to C=O) Substrate->Complex + s-BuLi / TMEDA (Coordination) TS Transition State (Agostic Li...H interaction) Complex->TS CIPE Alignment Lithiated Ortho-Lithiated Species (Ortho to Carbamate) TS->Lithiated Deprotonation (Kinetic Control)

Figure 1: The CIPE pathway showing how coordination to the carbamate carbonyl directs lithiation, overriding the methoxy group.

Part 2: The Anionic Fries Rearrangement

A unique feature of the


-carbamate DMG is its ability to undergo an intramolecular migration upon warming. This is known as the Anionic Ortho-Fries Rearrangement .[1][2]
  • Mechanism: The ortho-lithiated species acts as a nucleophile, attacking the carbonyl carbon of its own carbamate group.

  • Outcome: The

    
     group migrates from the oxygen to the carbon, generating a salicylamide (2-hydroxybenzamide).
    
  • Utility: This reaction is stereospecific and regiospecific, converting a removable directing group into a valuable functional handle.

Fries_Rearrangement OrthoLi Ortho-Lithiated O-Carbamate (-78°C) Tetrahedral Tetrahedral Intermediate (Li-O-C-N) OrthoLi->Tetrahedral Warming to 0°C (Intramolecular Attack) Product Salicylamide Anion (Rearranged Product) Tetrahedral->Product C-O Bond Cleavage (Re-aromatization) Final Salicylamide (After Acid Quench) Product->Final + H+ (aq)

Figure 2: Mechanism of the Anionic Fries Rearrangement. Note that keeping the reaction at -78°C prevents this migration if external electrophiles are desired.

Part 3: Validated Experimental Protocols

Synthesis of -Aryl N,N-Diethylcarbamates

Prerequisite: Start with the phenol/anisole derivative (e.g., 3-methoxyphenol).

  • Reagents: Phenol substrate (1.0 equiv), Sodium Hydride (1.1 equiv, 60% dispersion),

    
    -Diethylcarbamoyl chloride (1.1 equiv).
    
  • Solvent: Dry THF or DMF.

  • Procedure:

    • Wash NaH with hexanes under Argon to remove oil. Suspend in THF.

    • Add phenol dropwise at 0°C. Evolution of

      
       gas observed. Stir 30 min.
      
    • Add

      
       dropwise.
      
    • Warm to RT and stir 2-4 hours.

    • Validation: TLC should show disappearance of starting phenol (usually lower

      
      ) and appearance of carbamate (higher 
      
      
      
      ).
    • Workup: Quench with water, extract with EtOAc.

Directed Ortho Metalation (DoM) & Electrophile Trapping

Target: Introduction of an external electrophile (E+) ortho to the carbamate.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (freshly distilled or from column).

  • Base:

    
    -BuLi (1.1 equiv) is preferred over 
    
    
    
    -BuLi for cleaner lithiation of carbamates. Add TMEDA (1.1 equiv) to de-aggregate the lithium species.
  • Protocol:

    • Cool carbamate solution (0.1 M in THF) to -78°C .

    • Add TMEDA, then add

      
      -BuLi dropwise via syringe pump (maintain temp < -70°C).
      
    • Stirring: Stir at -78°C for 1 hour. Do not warm up yet.

    • Electrophile Addition: Add Electrophile (1.2 equiv) (e.g., MeI, DMF,

      
      , 
      
      
      
      ).
    • Quench: After 30 mins, quench with saturated

      
       or dilute 
      
      
      
      .
  • Self-Validating Check:

    • Run a "Deuterium Quench" aliquot: Take 0.5 mL of reaction mixture, shoot into

      
      . Analyze via NMR.
      
    • Success Criteria: >90% Deuterium incorporation at the position ortho to the carbamate (and meta to the methoxy in 1,3-systems).

Execution of the Anionic Fries Rearrangement

Target: Conversion to Salicylamide.[1]

  • Lithiation: Perform step 3.2 (Lithiation) at -78°C.

  • Rearrangement:

    • Instead of adding an electrophile, remove the cooling bath.

    • Allow the solution to warm to Room Temperature naturally.

    • Stir for 2-4 hours. The solution often changes color (yellow/orange) as the phenoxide forms.

  • Quench: Pour into dilute acid (

    
    ). The product is a phenol (salicylamide); ensure pH is acidic during extraction to keep it protonated.
    

Part 4: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield of Ortho-Product Moisture in THF or Base degradationTitrate

-BuLi before use. Use diphenylacetic acid method.
Fries Rearrangement occurring prematurely Temperature control failureEnsure internal temperature stays below -70°C during lithiation.
Nucleophilic attack on Carbamate (Bu-C(=O)NEt2) Steric failure or wrong baseEnsure Diethyl carbamate is used (Dimethyl is too reactive). Use

-BuLi or

-BuLi (sterically bulkier) rather than

-BuLi if attack occurs.
Regioselectivity Issues Competition with other DMGsIf a Sulfonamide or Oxazoline is present, they may compete. Carbamate usually wins, but check hierarchy.

References

  • Snieckus, V. (1990).[3][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2][4] Chemical Reviews, 90(6), 879–933.[2] Link

  • Macklin, T. K., & Snieckus, V. (2008). "Anionic Indole N-Carbamoyl N→C Translocation. A Directed Remote Metalation Route to 2-Aryl- and 2-Heteroarylindoles."[5] Organic Letters, 10(13), 2617–2620.[5] Link

  • Miah, M. A. J., et al. (2018). "Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation." European Journal of Organic Chemistry, 2018(1), 1-10.[1] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Methodological & Application

Application Note: Regioselective Directed Ortho Metalation (DoM) of 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the Directed Ortho Metalation (DoM) of 2-Methoxyphenyl N,N-diethylcarbamate.

Executive Summary

This guide details the protocol for the regioselective functionalization of 2-methoxyphenyl N,N-diethylcarbamate via Directed Ortho Metalation (DoM). This substrate presents a classic "battle of directors" scenario in 1,2-disubstituted arenes. The


-carbamate  (

) is a Tier-1 Directed Metalation Group (DMG), significantly more powerful than the methoxy (

) group. Consequently, lithiation occurs predominantly at the C6 position (ortho to the carbamate), enabling the synthesis of 1,2,3-trisubstituted aromatics.

Crucially, this protocol addresses the Anionic Ortho-Fries Rearrangement , a competing pathway that occurs if the reaction temperature is not strictly controlled. This guide provides the necessary process controls to selectively achieve either ring functionalization (DoM) or amide migration (Fries).

Mechanistic Principles

The Hierarchy of Directors

In DoM chemistry, the regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) . The alkyllithium aggregate coordinates to the Lewis-basic heteroatom of the DMG, bringing the base into proximity with the ortho-proton.

  • 
    -Carbamate (
    
    
    
    ):
    Strong coordinator due to the carbonyl oxygen. High steric bulk. Primary Director.
  • Methoxy (

    
    ):  Moderate coordinator. Secondary Director. 
    

For 2-methoxyphenyl N,N-diethylcarbamate:

  • Site C6 (Ortho to Carbamate): The kinetic site of deprotonation. The strong coordination of Li to the carbamate carbonyl directs the base here.

  • Site C3 (Ortho to Methoxy): Although adjacent to the OMe group, this site is sterically crowded by the neighboring carbamate and is electronically less activated for lithiation compared to C6.

The Fries Trap (Critical Process Parameter)

The lithiated species (Intermediate A ) is metastable.

  • Path A (Trapping): At -78°C , the species is stable enough to react with an external electrophile (

    
    ).
    
  • Path B (Rearrangement): Upon warming (>-20°C), the species undergoes an intramolecular nucleophilic attack on the carbamate carbonyl, followed by elimination of the alkoxide. This yields the salicylamide derivative (Anionic Ortho-Fries Rearrangement).

Mechanistic Pathway Diagram

DoM_Mechanism Substrate 2-Methoxyphenyl N,N-diethylcarbamate Complex Coordination Complex (CIPE) Substrate->Complex + s-BuLi / TMEDA Lithiated Ortho-Lithiated Species (Intermediate A) @ -78°C Complex->Lithiated Deprotonation (C6) Trap Path A: Trapping (+ Electrophile) Lithiated->Trap Keep Cold (-78°C) Fries Path B: Warming (>-20°C) Lithiated->Fries Thermal Energy Product_DoM DoM Product (3-Substituted) Trap->Product_DoM Product_Fries Salicylamide (Fries Product) Fries->Product_Fries Intramolecular Migration

Figure 1: Bifurcation of the reaction pathway based on temperature control. Path A yields the DoM product; Path B yields the Fries rearrangement product.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Substrate Starting Material>98% Purity, dried under high vacuum.

-Butyllithium
Base1.4 M in Cyclohexane (Titrate before use).
TMEDA LigandDistilled over CaH

or Na. Freshly prepared.
THF SolventAnhydrous, inhibitor-free (HPLC Grade).
Electrophile Trapping Agente.g., MeI, DMF, TMSCl (Dry).
Ammonium Chloride QuenchSaturated aqueous solution.
Step-by-Step Methodology
Phase 1: System Preparation
  • Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes.
  • Solvent Charge: Syringe anhydrous THF (concentration ~0.1 M relative to substrate) into the flask.

  • Ligand Addition: Add 1.1 equivalents of N,N,N',N'-tetramethylethylenediamine (TMEDA).

    • Why TMEDA? It breaks down the inert alkyllithium aggregates (hexamers/tetramers) into reactive monomers/dimers, essential for efficient lithiation of carbamates.

Phase 2: Lithiation (The Critical Step)
  • Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C) . Allow the solvent to equilibrate for 10 minutes.

  • Substrate Addition: Dissolve the 2-methoxyphenyl N,N-diethylcarbamate (1.0 eq) in a minimal amount of THF and add dropwise to the cooled TMEDA/THF solution.

    • Note: Alternatively, the substrate can be premixed with TMEDA/THF before cooling, but adding base to the cooled substrate is often safer to prevent localized warming.

  • Base Addition: Add

    
    -BuLi (1.1 - 1.2 eq)  dropwise via syringe pump or carefully controlled manual addition over 10-15 minutes.
    
    • Observation: A color change (often yellow or orange) usually indicates anion formation.

  • Incubation: Stir the mixture at -78°C for 1 hour .

    • Process Control: Do NOT allow the temperature to rise above -70°C. Higher temperatures risk the Fries rearrangement.

Phase 3: Electrophile Trapping
  • Addition: Add the Electrophile (1.2 - 1.5 eq) neat or as a THF solution.

    • Common Electrophiles:

      • Methyl Iodide (MeI): For methylation.

      • DMF: For formylation (aldehyde synthesis).

      • TMSCl: For silylation.

      • 
        :  For iodination (requires solution addition).
        
  • Reaction: Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature (RT) only after the electrophile has had time to react (usually 30-60 mins post-addition).

    • Exception: If the electrophile is sluggish, maintain at -40°C.

Phase 4: Workup
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ) or Diethyl Ether (
    
    
    
    ) (3x).
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

The "Fries" Protocol (Alternative Workflow)

If the goal is to synthesize the 3-diethylcarbamoyl-2-methoxyphenol (Salicylamide derivative), modify Phase 3 as follows:

  • Skip Electrophile: Do not add an external electrophile.

  • Controlled Warming: After the 1-hour lithiation at -78°C, remove the bath and allow the solution to warm to Room Temperature naturally.

  • Stirring: Stir at RT for 2-4 hours. The intramolecular migration occurs during this phase.[1]

  • Quench: Acidic quench (dilute HCl) is often preferred here to protonate the resulting phenoxide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (DoM) Moisture in solvent/gas.Redistill TMEDA; use fresh

-BuLi; ensure positive Ar pressure.
Fries Product Observed Temperature spike.Monitor internal temp during base addition. Ensure -78°C is maintained strictly.
Starting Material Recovery Incomplete lithiation.Increase incubation time to 2 hrs; ensure

-BuLi titre is accurate.
Regio-isomer Mixture Competition from OMe.While rare with

carbamates, switch base to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to enhance steric discrimination.

References

  • Snieckus, V. (1990).[2][3][4] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Sengupta, S., & Snieckus, V. (1990).[2] "The anionic ortho-Fries rearrangement. Mechanistic and synthetic aspects."[1][5][6][7][8][9][10] The Journal of Organic Chemistry, 55, 5680. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2005). "Mild and Regioselective Directed Ortho-Metalation of O-Carbamates." Tetrahedron Letters, 43(21), 3847-3850.

Sources

Application Note: Precision Synthesis of Polysubstituted Anisoles via 2-Methoxyphenyl N,N-Diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polysubstituted anisoles—ubiquitous pharmacophores in drug discovery—often suffers from poor regioselectivity when relying on classical electrophilic aromatic substitution (EAS). This guide details the use of 2-methoxyphenyl N,N-diethylcarbamate (1) as a high-precision scaffold.

By leveraging the powerful Directed Metalation Group (DMG) properties of the O-carbamate, researchers can access the sterically congested C3 position (between oxygen atoms) or the C6 position , and subsequently transform the carbamate itself via Anionic Ortho-Fries (AoF) rearrangement or Nickel-catalyzed cross-coupling. This "chameleon" reactivity allows for the divergent synthesis of 1,2,3-trisubstituted anisoles and biaryls from a single precursor.

Strategic Overview: The "Cooperative" Advantage

In the substrate 2-methoxyphenyl N,N-diethylcarbamate , two directing groups compete and cooperate:

  • The Carbamate (

    
    ):  A strong DMG (High Lewis basicity).
    
  • The Methoxy (

    
    ):  A moderate DMG.
    
The Regioselectivity Rules

Contrary to steric intuition, lithiation of this substrate with s-BuLi/TMEDA occurs predominantly at the C3 position (the position between the two oxygen atoms). This is driven by the Cooperative Complex-Induced Proximity Effect (CIPE) , where the lithium aggregate is stabilized by both oxygen atoms, overcoming steric hindrance.

  • Target C3 (Kinetic Control): Use s-BuLi/TMEDA at -78 °C. Accesses contiguous 1,2,3-substitution patterns.

  • Target C6 (Steric/Thermodynamic Control): Use bulky bases (e.g., LiTMP) or block C3.

  • The "Exit" Strategy: Post-functionalization, the carbamate can be:

    • Hydrolyzed to a phenol (and re-methylated to an anisole).

    • Rearranged (AoF) to a salicylamide.[1]

    • Coupled (Ni-catalysis) to an aryl/alkyl group (Kumada/Suzuki).

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start 2-Methoxyphenyl N,N-diethylcarbamate Lithiation Lithiated Species (Kinetic Control at -78°C) Start->Lithiation s-BuLi / TMEDA THF, -78°C Ni_Coupling Ni-Catalyzed Cross-Coupling (Snieckus-Garg Activation) Start->Ni_Coupling Ar-B(OH)2 or RMgX Ni(COD)2 / PCy3 Path_C3 C3-Lithio Intermediate (Between Oxygens) Lithiation->Path_C3 Cooperative Directing Effect Quench Electrophile Quench (E+) Path_C3->Quench Keep at -78°C AoF Anionic Ortho-Fries (Warm to RT) Path_C3->AoF Warm to 0°C/RT Product_C3 3-Substituted-2-methoxy carbamate Quench->Product_C3 Product_AoF 3-Methoxy-salicylamide (C-C Bond Formation) AoF->Product_AoF Product_Biaryl 2-Methoxy-Biaryl (Carbamate -> Carbon) Ni_Coupling->Product_Biaryl

Figure 1: Divergent synthetic pathways for 2-methoxyphenyl N,N-diethylcarbamate. Note the pivotal role of temperature in determining whether the reaction proceeds via external quench (DoM) or rearrangement (AoF).

Detailed Experimental Protocols

Protocol A: Regioselective C3-Functionalization (DoM)

Objective: To introduce an electrophile at the crowded position between the methoxy and carbamate groups.

Reagents:

  • Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (1.0 equiv)

  • Base: s-Butyllithium (1.1 equiv, 1.3 M in cyclohexane)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Electrophile: (e.g., MeI, TMSCl, CHO-NMe2)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).

  • Solvent/Ligand: Add anhydrous THF (concentration ~0.1 M relative to substrate) and TMEDA (1.1 equiv).

  • Base Addition: Dropwise add s-BuLi (1.1 equiv) over 10 minutes. The solution may turn yellow/orange.

  • Substrate Addition: Dissolve the carbamate in a minimal amount of THF and add dropwise to the lithiating mixture at -78 °C.

  • Metalation: Stir at -78 °C for 1 hour . Critical: Do not warm up, or the Fries rearrangement will initiate.

  • Quench: Add the electrophile (1.2–1.5 equiv) neat or in THF solution.

  • Workup: Allow to warm to RT slowly. Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Validation:

  • Regioselectivity is confirmed by ¹H NMR.[1] A C3-substitution results in a 1,2,3-trisubstituted pattern (two doublets and a triplet in the aromatic region, assuming the electrophile is non-coupling).

Protocol B: Anionic Ortho-Fries (AoF) Rearrangement

Objective: To migrate the carbamyl group to the C3 position, generating a substituted salicylamide.

Procedure:

  • Follow steps 1–5 in Protocol A .

  • Rearrangement: Instead of quenching at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C or Room Temperature . Stir for 2–4 hours.

    • Observation: The solution often changes color/turbidity as the lithium phenoxide species forms.

  • Quench: Add aqueous NH₄Cl.

  • Result: The product is a 3-methoxy-N,N-diethyl-2-hydroxybenzamide . This scaffold contains a phenol (from the rearrangement) and an amide, ready for further derivatization.[2]

Protocol C: Nickel-Catalyzed Cross-Coupling (Carbamate Replacement)

Objective: To replace the carbamate group with an aryl or alkyl group, synthesizing 2-substituted anisoles (biaryls).

Mechanism: Based on the Snieckus-Garg activation, the carbamate acts as a pseudohalide.

Reagents:

  • Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (or its C3-substituted derivative from Protocol A).

  • Catalyst: Ni(COD)₂ (5–10 mol%)

  • Ligand: PCy₃ (10–20 mol%)

  • Coupling Partner: Arylboronic acid (Suzuki) or Grignard (Kumada).

  • Base: K₃PO₄ (for Suzuki).[3][4]

  • Solvent: Toluene or Dioxane (typically 80–110 °C).

Procedure (Suzuki-Miyaura Type):

  • In a glovebox, mix Ni(COD)₂, PCy₃, the carbamate substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

  • Add anhydrous Toluene.

  • Seal and heat to 100 °C for 12–24 hours.

  • Outcome: The

    
     bond is cleaved, and the C-C bond is formed. The methoxy group remains, yielding a 2-methoxy-biaryl .
    

Data Summary: Electrophile Scope & Yields

The following table summarizes typical yields for C3-functionalization of 2-methoxyphenyl N,N-diethylcarbamate (Protocol A).

Electrophile (E+)Product TypeTypical Yield (%)Notes
MeI Methylation85-92%Highly reactive; strict temp control needed.
TMSCl Silylation88-95%Useful blocking group for subsequent C6 lithiation.
DMF Formylation75-82%Yields the benzaldehyde derivative.
I₂ Iodination70-80%Precursor for Pd-catalyzed couplings.
B(OMe)₃ / H₂O₂ Hydroxylation60-70%Yields 3-methoxycatechol derivatives (via oxidation).

Troubleshooting & Expert Tips

  • Temperature Fidelity: The difference between C3-functionalization and AoF rearrangement is purely thermal. If you observe amide products in your DoM reaction, your internal temperature rose above -70 °C during substrate addition or stirring.

  • Solvent Quality: TMEDA must be distilled and stored over KOH. Wet TMEDA kills the s-BuLi titer and results in recovered starting material.

  • Steric Blocking: If you strictly require C6 functionalization (para to the methoxy), you can:

    • Use Protocol A to install a TMS group at C3.

    • Perform a second lithiation (which will now go to C6).

    • Remove the TMS group with TBAF.

References

  • Snieckus, V. (1990).[5] Directed ortho metalation.[1][4][5][6][7][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[5][7] Chemical Reviews, 90(6), 879–933. Link

  • Mesganaw, T., & Garg, N. K. (2011).[11] Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings.[8][11] Chemical Science, 2, 1766-1771.[11] Link

  • Ghinato, S., et al. (2024).[1] Chemo- and regioselective anionic Fries rearrangement promoted by lithium amides.[1] Chemistry Europe. Link (Institutional Repository)

  • Slocum, D. W., et al. (1990). Directed metalation reactions.[1][4][5][6][7][8][9][10][12][13] Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry. Link

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Application Notes and Protocols for the Hydrolysis of 2-Methoxyphenyl N,N-diethylcarbamate to Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cleavage of a carbamate ester to yield a phenol is a pivotal transformation in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Carbamates, especially N,N-disubstituted variants, are frequently employed as robust protecting groups for phenols due to their stability across a range of chemical conditions.[1][2] The 2-methoxyphenyl N,N-diethylcarbamate serves as a key intermediate, and its efficient hydrolysis to 2-methoxyphenol (guaiacol), a valuable building block for pharmaceuticals and flavorings, is of significant interest.[3][4]

These application notes provide detailed, validated protocols for the hydrolysis of 2-methoxyphenyl N,N-diethylcarbamate under acidic, basic, and enzymatic conditions. The methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Chemical Structures and Reaction Overview

The overall transformation discussed is the hydrolysis of 2-methoxyphenyl N,N-diethylcarbamate to 2-methoxyphenol (guaiacol) and diethylamine.

Basic_Hydrolysis_Mechanism start 2-Methoxyphenyl N,N-diethylcarbamate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack OH_minus OH⁻ products 2-Methoxyphenoxide + Diethylcarbamic acid intermediate->products Collapse & Expulsion final_phenol 2-Methoxyphenol (Guaiacol) products->final_phenol Protonation amine_co2 Diethylamine + CO₂ products->amine_co2 Decomposition Acidic_Hydrolysis_Workflow start Start 2-Methoxyphenyl N,N-diethylcarbamate reaction Reaction Add aq. HCl or H₂SO₄ Heat to reflux (6-12h) start->reaction workup Workup Cool to RT Neutralize with base (e.g., NaHCO₃) reaction->workup extraction Extraction Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Purification Dry organic layer Concentrate & Purify extraction->purification end_node End 2-Methoxyphenol purification->end_node Enzymatic_Hydrolysis_Principle substrate Carbamate Substrate complex Enzyme-Substrate Complex substrate->complex enzyme Lipase/Esterase (e.g., CAL-B) enzyme->complex acyl_enzyme Acyl-Enzyme Intermediate complex->acyl_enzyme phenol_release Phenol Released acyl_enzyme->phenol_release hydrolysis Hydrolysis of Acyl-Enzyme acyl_enzyme->hydrolysis H₂O products Regenerated Enzyme + Carbamic Acid hydrolysis->products

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Application Note: Scalable Synthesis of 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate (CAS: 135-62-6) from guaiacol (2-methoxyphenol). While traditional laboratory methods often utilize pyridine or sodium hydride in anhydrous solvents, such routes are ill-suited for kilogram-scale production due to safety hazards, cost, and waste management.[1]

This guide prioritizes a Phase-Transfer Catalyzed (PTC) biphasic system (Toluene/NaOH/TBAB) and a Solid-Liquid Interfacial system (


/MEK). These methods offer superior thermal management, simplified workup, and elimination of moisture-sensitive reagents, aligning with Green Chemistry principles for process scale-up.[1]

Target Audience: Process Chemists, CDMO Scientists, and Drug Development Researchers.[1]

Strategic Analysis & Reaction Engineering

The Chemical Transformation

The synthesis involves the O-carbamoylation of guaiacol using diethylcarbamoyl chloride. The reaction follows a nucleophilic acyl substitution mechanism (


-like attack at the carbonyl).


Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Directed ortho-Metalation of 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the lithiation of 2-methoxyphenyl N,N-diethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your reaction yields.

Core Principles: The Directed ortho-Metalation (DoM) Pathway

The lithiation of 2-methoxyphenyl N,N-diethylcarbamate is a classic example of a Directed ortho-Metalation (DoM) reaction. In this process, a functional group on an aromatic ring directs a strong base to deprotonate a specific, adjacent C-H bond. The N,N-diethylcarbamate group (-OCONEt₂) is an exceptionally powerful Directed Metalation Group (DMG), significantly more so than the methoxy (-OMe) group.[1][2]

The mechanism relies on the formation of a pre-lithiation complex where the Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium ion of the organolithium base. This Complex-Induced Proximity Effect (CIPE) positions the base to abstract the sterically accessible ortho-proton, leading to a regioselective C-Li bond formation.[3][4][5]

DoM_Mechanism Figure 1: Mechanism of Directed ortho-Metalation (DoM) SM Starting Material (2-Methoxyphenyl N,N-diethylcarbamate) Complex Pre-lithiation Complex (CIPE) SM->Complex Coordination Base s-BuLi / TMEDA Base->Complex Intermediate Ortho-lithiated Intermediate Complex->Intermediate Deprotonation (-78 °C) Product Ortho-substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Figure 1: Mechanism of Directed ortho-Metalation (DoM)

Troubleshooting Guide

This section addresses the most common issues encountered during the lithiation of 2-methoxyphenyl N,N-diethylcarbamate.

Q1: My reaction has failed, showing only starting material upon workup. What are the most likely causes?

A low or zero conversion rate is almost always due to one of three factors: inactive reagents, the presence of moisture/electrophiles, or insufficient reactivity.

  • Reagent Quality: Alkyllithium reagents are highly reactive and can degrade over time, especially with improper storage. It is crucial to titrate your organolithium solution before use to determine its exact molarity.[6] A freshly opened bottle or a recently titrated solution is always preferred.

  • Anhydrous Conditions: Organolithiums react instantly with water and other protic sources. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120 °C and cooled under an inert atmosphere) and that all solvents are anhydrous.[6][7] The reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen).

  • Temperature & Reaction Time: While low temperatures are critical to prevent side reactions, the deprotonation step itself requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low (e.g., < -80 °C) for a less reactive base like n-BuLi, the reaction may be kinetically sluggish.

Troubleshooting Workflow:

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yield Start Low / No Yield Check_Reagent Is your alkyllithium reagent active? Start->Check_Reagent Check_Conditions Are your conditions strictly anhydrous? Check_Reagent->Check_Conditions Yes Action_Titrate Action: Titrate your BuLi solution. Check_Reagent->Action_Titrate No Check_Temp Is the reaction temperature and time appropriate? Check_Conditions->Check_Temp Yes Action_Dry Action: Flame-dry glassware, use anhydrous solvent. Check_Conditions->Action_Dry No Success Problem Solved Check_Temp->Success Yes Action_Adjust Action: Increase time or use a more reactive base (s-BuLi). Check_Temp->Action_Adjust No Action_Titrate->Success Action_Dry->Success Action_Adjust->Success

Caption: Figure 2: Workflow for Diagnosing Low Yield

Diagnostic Test: To determine if the lithiation step is the point of failure, perform a small-scale test reaction and quench with deuterium oxide (D₂O) instead of your electrophile. Analyze the product by ¹H NMR. The absence of the proton signal ortho to the carbamate and the presence of a deuterium signal in its place (if analyzing by ²H NMR or MS) confirms that lithiation was successful and the problem lies with your electrophile or quenching step.[7]

Q2: I'm isolating a salicylamide byproduct. What is happening and how can I prevent it?

You are observing the Anionic ortho-Fries (AoF) Rearrangement , sometimes called the Snieckus Rearrangement.[8][9] This is the most common side reaction for lithiated O-aryl carbamates. The lithiated intermediate is thermally unstable and can undergo an intramolecular nucleophilic attack, transferring the carbamoyl group from the oxygen to the lithiated carbon.

Prevention is entirely dependent on temperature control.

  • Maintain Cryogenic Temperatures: The lithiated intermediate of N,N-diethylcarbamate is stable at -78 °C.[8] Do not allow the reaction to warm above -70 °C at any point after the base has been added and before the electrophile has been introduced.

  • Rapid Quenching: Add the electrophile to the cold reaction mixture. Do not add the lithiated species to the electrophile, as this can cause localized warming.

Competing_Pathways Figure 3: Desired DoM vs. Anionic Fries Rearrangement Intermediate Ortho-lithiated Intermediate Product Desired Product Intermediate->Product Add E+ at -78 °C (Kinetic Pathway) SideProduct Salicylamide Byproduct (Anionic Fries) Intermediate->SideProduct Warm > -65 °C (Thermodynamic Pathway)

Caption: Figure 3: Desired DoM vs. Anionic Fries Rearrangement

Q3: My regioselectivity is poor. How do I ensure lithiation occurs ortho to the carbamate and not the methoxy group?

While both groups can direct metalation, the O-carbamate is one of the most powerful DMGs available, far exceeding the directing ability of a methoxy group.[1][2] Poor regioselectivity is therefore uncommon for this specific substrate. If you suspect this is an issue, consider the following:

  • Base Choice: A more sterically hindered and highly basic combination like s-BuLi/TMEDA will strongly favor complexation with the more Lewis basic and sterically accessible carbamate oxygen atoms.

  • Confirmation: Characterization (e.g., by NOE NMR experiments) of your final product is essential to confirm the site of substitution.

Frequently Asked Questions (FAQs)

Q1: Which organolithium base (n-BuLi, s-BuLi, or t-BuLi) is best?

The choice of base is a balance between reactivity and stability.

BaseBasicityNucleophilicityKey Characteristics & Recommendations
n-BuLi GoodHighSufficient for many DoM reactions but can sometimes be sluggish. May require longer reaction times or the addition of TMEDA.[10]
s-BuLi Excellent Low Often the optimal choice. Its higher basicity leads to faster and more efficient deprotonation. Its steric bulk reduces its nucleophilicity, minimizing side reactions.[8][10][11]
t-BuLi ExtremeVery LowExtremely basic but also less stable. It can deprotonate THF even at low temperatures, leading to side products.[8][12] Generally reserved for very weakly acidic protons and not typically necessary here.

Recommendation: Start with s-BuLi in the presence of TMEDA for the most reliable and high-yielding results.

Q2: What is the purpose of adding N,N,N',N'-tetramethylethylenediamine (TMEDA)?

TMEDA is a bidentate Lewis base that plays a crucial role in accelerating DoM reactions.[3][13] Organolithium reagents exist as aggregates (tetramers, hexamers) in solution, which reduces their reactivity.[3][4] TMEDA chelates the lithium cations, breaking down these aggregates into more reactive monomeric or dimeric species.[4] This dramatically increases the effective basicity of the alkyllithium and accelerates the rate of deprotonation, often allowing reactions to complete in shorter times and with higher yields.[13][14]

Q3: What are the optimal reaction temperature and time?

  • Addition of Base: Add the alkyllithium base slowly at -78 °C (a dry ice/acetone bath) to control the exotherm.

  • Lithiation (Deprotonation): Stir at -78 °C for 1-2 hours . This is typically sufficient for complete deprotonation when using s-BuLi/TMEDA.[11]

  • Quenching: Add the electrophile at -78 °C and then allow the reaction to slowly warm to room temperature.

Q4: How should I properly quench the reaction?

After the lithiation period, cool the electrophile solution (if stable) before adding it to the reaction flask via cannula or syringe at -78 °C. Alternatively, add the electrophile neat and dropwise if it is a liquid. After the addition, let the mixture stir at -78 °C for another 30-60 minutes before removing the cooling bath and allowing it to warm to ambient temperature. The final workup is typically done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][11]

Experimental Protocols

Protocol 1: Titration of s-BuLi using N-benzylbenzamide

This protocol is essential for determining the accurate concentration of your organolithium reagent.

  • Flame-dry a 25 mL flask containing a stir bar and allow it to cool under an inert atmosphere.

  • Add N-benzylbenzamide (~211 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the s-BuLi solution dropwise from a 1.0 mL syringe. The endpoint is the first persistent appearance of a yellow/orange color from the dianion.

  • Calculate the molarity: Molarity (M) = mmol of N-benzylbenzamide / mL of s--BuLi added.

Protocol 2: Optimized Lithiation and Quenching with Iodomethane

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolve 2-methoxyphenyl N,N-diethylcarbamate (1.0 eq) in anhydrous THF (target concentration ~0.2 M).

  • Add TMEDA (1.2 eq) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq, solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 90 minutes.

  • Add iodomethane (1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure) followed by purification via column chromatography.

References

  • Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Fort, Y., & Caubère, P. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3467–3469.
  • Hauser, C. R., et al. (1971). α-(2-N,N-DIMETHYLAMINOTOLYL)-BENZHYDROL. Organic Syntheses, 51, 4.
  • Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652.
  • Chinchilla, R., & Nájera, C. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • American Chemical Society. (n.d.). Lithiation Reaction. ACS.
  • Aurbach, D., et al. (2000). On the Thermal Behavior of Lithium Intercalated Graphites. Journal of The Electrochemical Society, 147(4), 1322.
  • Reddit discussion on r/Chempros. (2023). Lithiations Not Working.
  • Reddit discussion on r/chemistry. (2018). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 95(4), 365–374.
  • Park, H., et al. (2023). Temperature-dependent interfacial reactions between a sulfide argyrodite solid electrolyte and a lithium metal anode. Inorganic Chemistry Frontiers, 10(21), 6393-6401.
  • Liu, K., et al. (2020). Effect of aging temperature on thermal stability of lithium-ion batteries: Part A. Journal of Energy Storage, 32, 101831.
  • Caeiro, J., et al. (2022).
  • Snieckus, V. (1990). Directed ortho metalation.
  • Zhang, X., & Kappe, C. O. (2026).
  • Clayden, J., et al. (2013).
  • Ismalaj, E., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5038.
  • Miah, M. A. J., & Snieckus, V. (2024).
  • Clayden, J. (2004). Lithiation of N-Aryl Carbamates and Amides. In The Chemistry of Organolithium Compounds. John Wiley & Sons, Ltd.
  • Cohen, T., & Shull, D. W. (2007). Studies of Reductive Lithiation Methods for the Preparation of Organolithium Compounds and Applications of the Palladium Catalyzed Zinc.
  • Rocaboy, C., et al. (2003).
  • Huffman, J. C., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-150.
  • Chemistry Learning. (2020, September 3).
  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Hevia, E., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Molecules, 29(6), 1386.
  • Matsumoto, K., et al. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 7(18), 15833–15840.
  • Collum, D. B., et al. (2004). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 126(32), 10081-10087.
  • Smith, K., et al. (2014). Variations in Site of Lithiation of N'-(2-methylphenyl)-N,N-dimethylurea. Arkivoc, 2014(6), 235-246.
  • Smith, K., et al. (2012). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. The Journal of Organic Chemistry, 77(24), 11210-5.
  • Smith, K., et al. (2013). Variations in Site of Lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide – Use in Ring Substitution. Synthesis, 45(13), 1795-1800.
  • Smith, K., et al. (2014). Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Arkivoc, 2014(vi), 235-246.
  • Smith, K., et al. (2013). Variations in site of lithiation of N-[(2-(4-Methoxyphenyl)ethyl)]pivalamide; Use in ring substitution. Synthesis, 45(13), 1795-1800.

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Purification methods for 2-Methoxyphenyl N,N-diethylcarbamate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering questions about the purification of 2-Methoxyphenyl N,N-diethylcarbamate can be challenging. To provide you with the most accurate and up-to-date information, I need to perform a search for the latest protocols and troubleshooting guides. This will ensure that the information is current and reflects the best practices in the field.

Technical Support Center: Purification of 2-Methoxyphenyl N,N-diethylcarbamate

Welcome to the technical support guide for the purification of 2-Methoxyphenyl N,N-diethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on using column chromatography for this specific application. We will explore the underlying principles, provide detailed protocols, and offer solutions to common challenges encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2-Methoxyphenyl N,N-diethylcarbamate. The question-and-answer format is designed to help you quickly diagnose and resolve experimental problems.

Q1: My compound is not eluting from the column, or the retention time is excessively long. What's happening?

A: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel). 2-Methoxyphenyl N,N-diethylcarbamate is a moderately polar molecule, and strong interaction with the silica can occur.

Causality: The silica gel stationary phase is highly polar, featuring acidic silanol groups (Si-OH) that can form hydrogen bonds with the carbonyl oxygen and methoxy group of your carbamate. If the eluent is too non-polar (e.g., high percentage of hexane), it cannot effectively compete for these interaction sites, and the compound remains adsorbed to the silica.[1][2]

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. For example, if you started with 5% ethyl acetate, try increasing to 10%, then 15%. Monitor the elution using Thin-Layer Chromatography (TLC).

  • Use a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or leads to poor separation, consider switching to a stronger polar modifier. A common alternative is to use a dichloromethane/methanol solvent system, starting with a low percentage of methanol (e.g., 1-2%).

  • Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column, especially if it was loaded in a solvent from which it can crystallize when diluted. Ensure the compound is fully soluble in the initial mobile phase.[1]

Q2: The compound is eluting too quickly, right after the solvent front, resulting in no separation from non-polar impurities.

A: This indicates that the mobile phase is too polar. The eluent is so strong that it moves all components, regardless of their polarity, through the column very quickly.

Causality: A highly polar mobile phase will saturate the interaction sites on the silica gel, preventing the carbamate from adsorbing effectively. Both your target compound and impurities will spend most of their time in the mobile phase and elute together.[1]

Solutions:

  • Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mixture. If you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%. The goal is to achieve an Rf value between 0.2 and 0.4 on your analytical TLC plate for optimal separation.

  • Verify Solvent Identity: Accidental mix-ups of solvents can happen. Double-check that you have used the correct non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[1]

Q3: I'm observing significant tailing or streaking of my compound's spot on TLC and getting broad, overlapping fractions from the column. Why?

A: Tailing and streaking are often symptoms of undesirable chemical interactions or operational issues. For carbamates, this can be particularly concerning as it may indicate on-column degradation.

Causality & Solutions:

  • Acid-Catalyzed Degradation: Silica gel is naturally acidic and can potentially catalyze the hydrolysis of the carbamate functional group, especially if the crude material contains acidic impurities.[1][3]

    • Solution: Deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier, like triethylamine (~0.1-1% v/v), to the eluent system.[4] This neutralizes the acidic sites on the silica. Always perform a small-scale stability test on TLC first by spotting your compound on a silica plate, letting it sit for an hour, and then eluting to see if a degradation spot appears.

  • Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to a non-ideal "band" shape and significant tailing.

    • Solution: As a general rule, the amount of silica gel should be 30-50 times the weight of the crude sample.[2] If you suspect overloading, reduce the amount of sample loaded.

  • Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can cause tailing.

    • Solution: Ensure the chosen eluent system is a good solvent for your compound. If necessary, change the solvent system entirely (e.g., to a dichloromethane-based system).

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing and resolving common column chromatography issues.

TroubleshootingWorkflow Start Problem Encountered NoElution Compound Not Eluting / Very High Rf Start->NoElution Is Rf near 0? PoorSep Poor Separation / Mixed Fractions Start->PoorSep Are spots overlapping? Tailing Streaking or Tailing Start->Tailing Are spots streaked? Sol_Polarity_Inc Increase Eluent Polarity (e.g., more EtOAc) NoElution->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Eluent Polarity (e.g., less EtOAc) PoorSep->Sol_Polarity_Dec If Rf > 0.5 Sol_System_Change Optimize Solvent System (Use TLC, try different solvents) PoorSep->Sol_System_Change Tailing->Sol_System_Change Solubility issue? Sol_Deactivate Deactivate Silica (Add ~0.5% Triethylamine to eluent) Tailing->Sol_Deactivate Degradation suspected? Sol_Load Reduce Sample Load Tailing->Sol_Load Overloading? Workflow Start 1. Crude Material TLC 2. TLC Analysis (Optimize Solvents) Start->TLC Column 3. Column Packing (Slurry Method) TLC->Column Load 4. Sample Loading (Dry Load Method) Column->Load Elute 5. Elution (Isocratic or Gradient) Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Fraction Analysis (TLC) Collect->Analyze Combine 8. Combine & Evaporate Analyze->Combine End 9. Pure Product Combine->End

Sources

Minimizing side reactions during 2-Methoxyphenyl N,N-diethylcarbamate rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 2-Methoxyphenyl N,N-diethylcarbamate Rearrangement

Executive Summary: The Reaction Landscape

User Context: You are performing an anionic ortho-Fries rearrangement on 2-methoxyphenyl N,N-diethylcarbamate . Goal: Intramolecular migration of the carbamoyl group [–C(O)NEt₂] from the oxygen to the aromatic ring to form a salicylamide derivative.[1]

The "Golden Path" (Desired Outcome): Under optimized conditions, the strong Directing Metalation Group (DMG) power of the carbamate directs lithiation to the C6 position (ortho to the carbamate), followed by a 1,3-migration. This yields N,N-diethyl-2-hydroxy-3-methoxybenzamide .[1]

The "Danger Zones" (Side Reactions):

  • 
    -Lithiation:  Deprotonation of the N-ethyl side chains rather than the aromatic ring (leading to decomposition).[1]
    
  • Hydrolysis: Cleavage of the carbamate to the phenol without rearrangement.[1]

  • Regio-scrambling: Competitive lithiation at C3 (between the oxygen substituents).

  • Intermolecular "Cross-Fries": Dimerization or oligomerization at high concentrations.[1]

Troubleshooting Guides (Root Cause Analysis)

Issue A: "I am recovering mostly starting material or phenol, with low conversion to the amide."
Potential CauseThe Mechanism of FailureCorrective Action
Moisture Contamination The lithiated intermediate (Ar-Li) is a "super-base."[1] Even trace water (

10 ppm) protonates the Ar-Li faster than the rearrangement can occur.[1]
Protocol Check: Flame-dry glassware under vacuum. Use freshly distilled THF (Na/Benzophenone) or solvent-system anhydrous THF.[1]
Base Degradation s-BuLi or LDA degrades over time.[1] If the effective molarity is low, you fail to reach the threshold for rapid lithiation.Validation: Titrate your organolithium reagent (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) before every batch.[1]
Insufficient "Soak" Time The rearrangement is not instantaneous at -78°C. The species requires time to equilibrate and migrate.[1]Optimization: Extend the lithiation time at -78°C to 1 hour before warming. The rearrangement step often requires warming to 0°C or RT to overcome the activation energy barrier.[1]
Issue B: "My NMR shows a complex mixture and alkylated byproducts." (The Hidden Killer)

Diagnosis: You are likely suffering from


-Lithiation of the Ethyl Group .[1]
  • The Science: While the carbamate oxygen directs the base to the ring, the protons on the N-ethyl chains are also mildly acidic.[1] If the temperature rises above -70°C during base addition, or if s-BuLi is added too rapidly, the base may deprotonate the

    
    -methylene of the ethyl group (
    
    
    
    ).[1]
  • The Result: This anion is unstable and leads to fragmentation or polymerization, ruining the mass balance.

  • The Fix:

    • Cryogenic Control: Ensure internal temperature never exceeds -70°C during base addition.

    • Base Choice: If persistent, switch from s-BuLi to LDA (Lithium Diisopropylamide).[1] LDA is less nucleophilic and bulkier, reducing the risk of attacking the ethyl chains, though it reacts slower.

    • Substrate Redesign (If possible): Switch the N,N-diethyl group to an N,N-diisopropyl group. The isopropyl protons are far less accessible, virtually eliminating this side reaction [1].[1]

Issue C: "I see a regioisomer where the amide is next to the methoxy group (C3 substitution)."

Diagnosis: Competitive Directing Group Hierarchy.

  • The Science: You have two DMGs: the Carbamate (Strong) and the Methoxy (Moderate).[1]

    • C6 (Target): Ortho to Carbamate.

    • C3 (Impurity): Ortho to Methoxy and Ortho to Carbamate (The "In-Between" position).[1]

    • Usually, the steric bulk of the N,N-diethyl group protects C3, forcing lithiation to C6.[1] However, if you use a small base (like n-BuLi) or high temperatures, the thermodynamic "cooperative" lithiation at C3 becomes competitive.[1]

  • The Fix:

    • Steric Bulk: Stick to s-BuLi or t-BuLi; their bulk reinforces the steric shielding of the C3 position.[1]

    • Solvent Effects: Use pure THF. Avoid adding HMPA or DMPU, which can separate ion pairs and sometimes alter regioselectivity toward the thermodynamically stable (C3) anion [2].

Visualizing the Pathway

The following diagram illustrates the divergence between the desired rearrangement and the critical side reactions.

G Start Start: 2-Methoxyphenyl N,N-diethylcarbamate Base Add Base (s-BuLi) -78°C, THF Start->Base OrthoLi C6-Lithiated Species (Kinetic Control) Base->OrthoLi T < -70°C Steric Shielding AlphaLi N-Ethyl Lithiated Species (Side Reaction) Base->AlphaLi T > -70°C or Fast Addition Product Product: N,N-Diethyl-2-hydroxy- 3-methoxybenzamide OrthoLi->Product Warm to RT (1,3-Migration) Phenol Hydrolysis Product (Phenol) OrthoLi->Phenol Wet Solvent (Protonation) Decomp Decomposition / Complex Mixture AlphaLi->Decomp Fragmentation

Figure 1: Reaction pathway divergence showing the critical temperature dependence of


-lithiation vs. aromatic lithiation.[1]

Optimized Experimental Protocol

Objective: Synthesis of N,N-Diethyl-2-hydroxy-3-methoxybenzamide via Anionic ortho-Fries Rearrangement.

Reagents:

  • Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (1.0 equiv)[1]

  • Base: s-BuLi (1.1 - 1.2 equiv, titrated)[1]

  • Additive: TMEDA (1.2 equiv, optional but recommended for rate enhancement)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvent Charge: Add anhydrous THF and TMEDA. Cool the bath to -78°C (Dry ice/Acetone).

  • Substrate Addition: Dissolve the carbamate in a minimal amount of THF and add dropwise to the flask. Wait 10 minutes for thermal equilibration.

  • Metalation (The Critical Step): Add s-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.[1]

    • Constraint: The internal temperature must not rise above -70°C.[1]

    • Observation: A color change (often yellow or orange) indicates anion formation.[1]

  • The "Soak": Stir at -78°C for 1 hour . This ensures complete lithiation at the C6 position without allowing side reactions to compete.[1]

  • Rearrangement: Remove the cooling bath and allow the reaction to warm naturally to room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8][9] As the temperature crosses ~0°C, the intramolecular nucleophilic attack occurs.

    • Time: Stir at RT for 2-4 hours.

  • Quench: Cool to 0°C. Add saturated aqueous NH₄Cl carefully.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over MgSO₄.[1]

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi instead of s-BuLi? A: You can, but s-BuLi is preferred. n-BuLi is a stronger nucleophile and smaller, which increases the risk of attacking the carbamate carbonyl directly (intermolecularly) rather than acting as a base.[1] s-BuLi is more basic and sterically hindered, favoring deprotonation (DoM) over nucleophilic attack [3].[1]

Q: Why do I need TMEDA? A: TMEDA (Tetramethylethylenediamine) breaks up the lithium aggregates (oligomers) into more reactive monomers or dimers.[1] This increases the kinetic basicity of the reagent, allowing the lithiation to happen faster at -78°C, which is crucial for beating the decomposition pathways [4].[1]

Q: My product has a "double" migration. Is that possible? A: Extremely rare with this substrate.[1] However, if you use >2 equivalents of base, you might lithiate the product (the resulting phenoxide) at a different position. Stick to 1.1–1.2 equivalents of base to ensure mono-lithiation.[1]

References

  • Snieckus, V. (1990).[1] The Directed Ortho Metalation Reaction.[1][3][8][10] Chemical Reviews, 90(6), 879–933. [1]

    • Foundational text establishing the hierarchy of DMGs and the stability of diethyl vs.
  • Clayden, J. (2002).[1][8] Organolithiums: Selectivity for Synthesis. Pergamon.

    • Authoritative source on solvent effects and aggregation states in lithi
  • Singh, K. J., & Collum, D. B. (2006).[1] Lithium Diisopropylamide-Mediated Ortholithiation and Anionic Fries Rearrangement of Aryl Carbamates: Role of Aggregates and Mixed Aggregates. Journal of the American Chemical Society, 128(42), 13753–13760. [1]

    • Detailed mechanistic study on the kinetics and aggregation st
  • MacNeil, S. L., Wilson, B. J., & Snieckus, V. (2006).[1] Anionic ortho-Fries Rearrangement. Organic Reactions.[1][3][4][8][9][10][11][12] [1]

    • Comprehensive review specifically covering the scope and limitations of the Anionic Fries Rearrangement.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for experiments involving 2-Methoxyphenyl N,N-diethylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity and outcomes of reactions involving this important carbamate intermediate.

Our approach is to move beyond simple protocol recitation. We aim to provide a mechanistic understanding of why certain solvents are chosen and how their properties directly influence reaction kinetics, yield, and impurity profiles. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, mirroring the interactive problem-solving that occurs in a live technical support setting.

Section 1: Foundational Concepts

Before addressing specific experimental issues, it is crucial to understand the fundamental reaction pathway for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate and the general principles of solvent-solute interactions.

The most common laboratory synthesis involves the reaction of a nucleophile, 2-methoxyphenol (guaiacol), with an electrophilic carbamoylating agent, such as N,N-diethylcarbamoyl chloride, in the presence of a base. This reaction is mechanistically related to nucleophilic acyl substitution.

R1 2-Methoxyphenol (Nucleophile) Int Meisenheimer-like Intermediate/Transition State (Polar & Charged) R1->Int + R2 R2 N,N-Diethylcarbamoyl Chloride (Electrophile) Base Base (e.g., Triethylamine, Potassium Carbonate) Base->Int Assists P 2-Methoxyphenyl N,N-diethylcarbamate Int->P - Cl- Salt Byproduct Salt (e.g., Et3N·HCl) Int->Salt forms

Caption: Generalized reaction pathway for carbamate synthesis.

The transition state for this reaction involves significant charge separation. The choice of solvent is therefore paramount, as it must effectively solvate this polar transition state to lower the activation energy and facilitate the reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis or subsequent reactions of 2-Methoxyphenyl N,N-diethylcarbamate.

Q1: My reaction to synthesize the carbamate is extremely slow or has stalled completely. I'm using toluene as a solvent. What is the likely cause?

A1: The primary issue is the use of a nonpolar solvent for a reaction with a highly polar transition state.

Causality: The reaction between the 2-methoxyphenoxide anion (formed in situ) and N,N-diethylcarbamoyl chloride proceeds through a charged, polar transition state. Nonpolar solvents like toluene, hexane, or diethyl ether cannot effectively stabilize this charge separation.[1][2] This results in a very high activation energy barrier, leading to an impractically slow reaction rate. For a reaction to proceed efficiently, the solvent must lower the energy of the transition state relative to the ground state of the reactants.

Troubleshooting Steps & Protocol Validation:

  • Solvent Re-evaluation: Switch to a polar aprotic solvent. Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices.[3][4] They possess large dipole moments capable of stabilizing the charged intermediate but do not have acidic protons that can form strong hydrogen bonds with the nucleophile, which could otherwise reduce its reactivity.[1][2]

  • Incremental Polarity Test: If you are concerned about side reactions in highly polar solvents like DMF or DMSO, start with a moderately polar solvent such as Tetrahydrofuran (THF) or Acetone. While less effective than DMF, they are significantly better than toluene.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress after switching solvents. You should observe a significant increase in product formation within a much shorter timeframe.

Data Summary: The Impact of Solvent Choice on Reaction Rate

SolventTypeDielectric Constant (ε)Expected Relative RateRationale
TolueneNonpolar2.4Extremely SlowPoor stabilization of the polar transition state.
THFPolar Aprotic7.6ModerateModerate stabilization; a viable but often slow option.
AcetonePolar Aprotic21FastGood stabilization of the transition state.[2]
AcetonitrilePolar Aprotic37FastStrong stabilization, often a preferred solvent.
DMFPolar Aprotic38Very FastExcellent stabilization, but requires higher temperatures for removal.
DMSOPolar Aprotic47Very FastMaximum stabilization, but can be difficult to remove and may promote side reactions at high temperatures.[4]
Q2: I switched to a polar protic solvent like ethanol, and now my yield is low, with significant byproduct formation. Why did this happen?

A2: Polar protic solvents can hinder the reaction by solvating the nucleophile and can act as competing nucleophiles themselves.

Causality:

  • Nucleophile "Caging": Protic solvents like ethanol, methanol, or water have acidic protons that can form a hydrogen-bond "cage" around the negatively charged phenoxide nucleophile.[1][2] This solvation shell stabilizes the nucleophile in its ground state and sterically hinders its approach to the electrophilic carbamoyl chloride, thereby increasing the activation energy and slowing the desired reaction.

  • Competing Nucleophile: Alcohols can react directly with N,N-diethylcarbamoyl chloride, especially at elevated temperatures or with certain catalysts, to form a different carbamate ester (ethyl N,N-diethylcarbamate in this case). This consumes your electrophile and leads to a complex product mixture.

cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckSolvent Identify Solvent Type Start->CheckSolvent Protic Protic Solvent (e.g., Ethanol, Methanol) CheckSolvent->Protic Yes Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) CheckSolvent->Aprotic No Cause1 Problem: Nucleophile 'caging' by H-bonding reduces reactivity. Protic->Cause1 Cause2 Problem: Solvent may act as a competing nucleophile. Protic->Cause2 OtherCauses Check other parameters: - Temperature too high/low? - Base strength insufficient? - Reagent quality? Aprotic->OtherCauses Solution1 Solution: Switch to a polar aprotic solvent. Cause1->Solution1 Cause2->Solution1

Caption: Troubleshooting workflow for low yield issues.

Troubleshooting Steps & Protocol Validation:

  • Confirm Byproduct Identity: Use LC-MS or NMR to confirm the identity of the major byproduct. If it corresponds to a carbamate formed from the solvent, this validates the diagnosis of competitive nucleophilic attack.

  • Solvent Exchange: As in Q1, the most effective solution is to switch to a polar aprotic solvent like acetonitrile or DMF.

  • Base Selection: Ensure you are using a non-nucleophilic base, such as triethylamine or potassium carbonate. A strong, nucleophilic base like sodium ethoxide in ethanol would exacerbate the problem.

Q3: My reaction in DMF is complete, but I am struggling to purify the product. The solvent is difficult to remove, and my product seems to be degrading during workup. What can I do?

A3: High-boiling polar aprotic solvents like DMF and DMSO require specific workup procedures to avoid product degradation and ensure efficient removal.

Causality: DMF (boiling point 153 °C) and DMSO (boiling point 189 °C) are difficult to remove under standard rotary evaporation conditions without applying high heat, which can lead to thermal decomposition of the carbamate product. Furthermore, residual amounts of these solvents can complicate purification by chromatography and interfere with spectroscopic analysis.

Recommended Workup and Purification Protocol:

This protocol is designed to remove the high-boiling solvent via aqueous extraction, a self-validating system where successful removal is confirmed by the separation of clean organic and aqueous layers.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether). A volume 5-10 times that of the DMF/DMSO is recommended.

  • Aqueous Wash (The Key Step): Transfer the diluted mixture to a separatory funnel and wash with a large volume of water. Since DMF and DMSO are fully miscible with water, they will be partitioned into the aqueous layer.

    • Pro-Tip: For more efficient removal, wash multiple times (3-5x) with water. A wash with a saturated brine solution can also help to break up any emulsions and further dry the organic layer.[5]

  • Dry the Organic Layer: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The temperature required will now be much lower, preserving the integrity of your product.

  • Final Purification: Purify the resulting crude material by flash column chromatography or recrystallization as needed.

Section 3: Frequently Asked Questions (FAQs)

Q4: Is there a "best" all-purpose solvent for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate?

A4: While there is no single "best" solvent for all conditions, acetonitrile is often an excellent starting point. It offers a strong balance of high polarity to facilitate the reaction, a relatively low boiling point (82 °C) for easy removal, and it is aprotic, preventing the issues seen with alcohols. DMF is often faster but presents the workup challenges described in Q3. The optimal choice will always depend on the specific scale, temperature constraints, and downstream purification strategy of your experiment.

Q5: How does the methoxy group on the phenyl ring influence solvent choice?

A5: The electron-donating nature of the ortho-methoxy group slightly increases the nucleophilicity of the phenol compared to unsubstituted phenol. However, it does not fundamentally change the mechanism of the reaction. The core requirement remains a polar solvent that can stabilize the charged transition state. The principles outlined in this guide are directly applicable.

Q6: Can I monitor the reaction using Gas Chromatography (GC)?

A6: It is generally not recommended. Carbamates as a class of compounds can be thermally labile and may degrade in the hot GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[6][7] Liquid Chromatography (LC), coupled with UV or MS detection, is the preferred analytical method for monitoring these reactions and assessing purity.[7][8]

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Lockridge, O., & Schopfer, L. M. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Afa, A., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Retrieved from [Link]

  • Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D1CY01433A. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • University of Rochester. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]

  • Figshare. (2025). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • OUCI. (n.d.). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]

  • MDPI. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Comptes Rendus de l'Académie des Sciences. (2021). Reactivity of secondary

    
    -alkyl acrylamides in Morita–Baylis–Hillman reactions. Retrieved from [Link]
    
  • PubMed. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 85630-19-9 | 2-Methoxyphenyl N,N-diethylcarbamate. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Crystallization of 2-Methoxyphenyl N,N-diethylcarbamate

[1]

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: CRY-GUA-DEC-001 Subject: Troubleshooting Oiling Out & Impurity Rejection in Aryl Carbamates[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Methoxyphenyl N,N-diethylcarbamate . This guide addresses the specific physicochemical challenges of purifying aryl carbamates.

This compound (a derivative of Guaiacol) presents a classic "soft solid" profile.[1] It possesses a low melting point and a lipophilic diethylamino tail, making it prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a discrete crystal lattice.[1] Successful recrystallization requires strict control over supersaturation and impurity removal before the crystallization flask is even touched.

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Structure Aryl core + Diethylcarbamoyl tailDual polarity: Soluble in organics, insoluble in water.[1]
Melting Behavior Low-melting solid (Meta-stable)High risk of oiling out if cooled too rapidly.[1]
Key Impurity A Guaiacol (Starting Material)Phenolic; inhibits crystal growth.[1] Must be removed chemically.
Key Impurity B

-Diethylurea derivatives
Urea byproducts are high-melting and can act as false seeds.[1]

Pre-Crystallization "Clean-Up" (Critical Step)[1]

User Question: "I am trying to crystallize the crude reaction mixture, but it smells strongly of smoke/phenol and won't solidify. What is wrong?"

Diagnosis: Your crude material likely contains unreacted Guaiacol (2-methoxyphenol).[1] Phenolic impurities act as "crystal poisons," disrupting the lattice formation of the carbamate. You cannot recrystallize your way out of this; you must extract it.[1]

Mandatory Chemical Wash Protocol

Before attempting crystallization, perform this liquid-liquid extraction:

  • Dissolve: Dissolve crude carbamate in Ethyl Acetate or Dichloromethane .[1]

  • Wash 1 (Phenol Removal): Wash the organic layer 2x with cold 1M NaOH .[1]

    • Mechanism:[1][2][3][4][5] Guaiacol is deprotonated (

      
      ) into water-soluble sodium guaiacolate.[1] The carbamate remains in the organic layer.
      
  • Wash 2 (Neutralization): Wash 1x with Brine (Saturated NaCl).

  • Dry: Dry over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Result: You should now have a viscous, odorless (or faint ester-smelling) oil/solid ready for crystallization.[1]

Solvent System Selection Strategy

User Question: "Which solvent should I use? Ethanol seems to dissolve it too well, and it crashes out of Hexane instantly."

The Solution: Single solvents rarely work for low-melting carbamates.[1] You require a Binary Solvent System (Good Solvent + Anti-Solvent).[1]

Recommended Systems
SystemRatio (v/v)ApplicationNotes
EtOAc / Hexane 1:4 to 1:10Standard Best for general purity.[1] Hexane drives precipitation; EtOAc keeps it in solution long enough to order.[1]
Ether / Pentane 1:5Low Temp Use if the melting point is near room temp.[1] Requires freezer (-20°C).
Toluene / Heptane 1:3Scale-Up Higher flash points, safer for large batches.[1] Slower evaporation.[1]
Visualizing the Selection Logic

SolventLogicStartStart: Solvent SelectionSolubilityCheckCheck Solubility at 25°CStart->SolubilityCheckHighSolSoluble in Cold Solvent?SolubilityCheck->HighSolHeatCheckSoluble only when Hot?HighSol->HeatCheckNoGoodSolCandidate: Good Solvent(e.g., EtOAc, Toluene)HighSol->GoodSolYesHeatCheck->GoodSolYesBadSolCandidate: Anti-Solvent(e.g., Hexane, Pentane)HeatCheck->BadSolNo (Insoluble Hot)BinaryUse Binary System:Dissolve in Good, add Bad until cloudyGoodSol->BinaryBadSol->Binary

Figure 1: Decision matrix for selecting the thermodynamic solvent pair. For this carbamate, a Binary System is almost always required.

Troubleshooting "Oiling Out" (The #1 Issue)

User Question: "As my solution cools, I see oily droplets forming on the bottom instead of crystals. Eventually, it turns into a gummy mess. How do I fix this?"

The Science: This is Liquid-Liquid Phase Separation (LLPS) .[1] It happens when the limit of solubility is reached at a temperature above the melting point of the solid in that solvent mixture. The compound prefers to be a liquid droplet rather than a crystal.

The "Cloud Point" Titration Protocol

Do not cool the solution simply by putting it in the fridge. You must control the Supersaturation Trajectory .[1]

  • Dissolve Hot: Dissolve the compound in the minimum amount of Good Solvent (e.g., EtOAc) at 40-50°C.

  • Titrate: Add warm Anti-Solvent (e.g., Hexane) dropwise with stirring.[1]

  • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clear It: Add 1-2 drops of Good Solvent to make it clear again.[1]

  • Seed (Crucial): Add a tiny crystal of pure product (seed crystal). If you have none, scratch the glass wall with a glass rod to induce nucleation.

  • Insulate: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature over 2-3 hours.

    • Why? Rapid cooling spikes supersaturation, forcing the oil phase. Slow cooling allows the seed to grow.

Workflow for Oiling Out Rescue

OilingOutcluster_preventionPrevention StrategyIssueProblem:Oiling Out ObservedReheat1. Reheat to dissolve oil(Clear Solution)Issue->ReheatAddGood2. Add 5-10% moreGood SolventReheat->AddGoodSeed3. Add Seed Crystalat T < Melting PointAddGood->SeedSlowCool4. Slow Cool(0.5°C per minute)Seed->SlowCoolSuccessCrystalline SolidSlowCool->Success

Figure 2: Rescue protocol for when an experiment yields oil instead of crystals. Adding slightly more 'Good Solvent' shifts the phase diagram out of the oiling region.

Frequently Asked Questions (FAQs)

Q: Can I use water/ethanol for recrystallization? A: Use with caution. While Ethanol/Water is a common pair, carbamates can slowly hydrolyze in water if heated for too long or if traces of acid/base are present. Furthermore, water takes a long time to dry, and wet carbamates often turn into oils. Stick to EtOAc/Hexane for higher stability and easier drying.[1]

Q: My crystals are slightly yellow. Is this acceptable? A: No. Pure 2-Methoxyphenyl N,N-diethylcarbamate should be white/colorless.[1] Yellow usually indicates oxidation products of Guaiacol (quinones).[1]

  • Fix: Redissolve in EtOAc and treat with Activated Charcoal for 15 minutes, filter through Celite, and re-crystallize.

Q: How do I dry the crystals without melting them? A: Since the melting point is low:

  • Filter on a Buchner funnel.[1]

  • Wash with cold Pentane or Hexane.[1]

  • Dry in a Vacuum Desiccator at Room Temperature (25°C). Do not use a vacuum oven set above 30°C, or you will melt your product back into a glass/oil.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. [Link] (Provides context on the stability and handling of aryl carbamates).

  • Mettler Toledo.[1] (n.d.). Oiling Out in Crystallization. [Link][1][4][6]

Validation & Comparative

Comparing directing group power of N,N-diethylcarbamate vs methoxy group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing directing group power of N,N-diethylcarbamate vs methoxy group Content Type: Publish Comparison Guides.

Executive Summary: The Verdict

In the hierarchy of Directed Ortho Metalation (DoM), the N,N-diethylcarbamate (O-carbamate) group is unequivocally the superior Directing Metalation Group (DMG) in terms of kinetic basicity and directing power, significantly outperforming the methoxy (OMe) group.

  • The Powerhouse (O-Carbamate): Ranked as one of the most powerful DMGs (Tier 1) on the Snieckus scale.[1] It operates via a strong Complex Induced Proximity Effect (CIPE) due to the highly coordinating carbonyl oxygen.[1] It is the tool of choice for difficult substrates or when overriding weaker directing groups is necessary.[1] However, it carries a latent reactivity: the Anionic Fries Rearrangement , which can be either a fatal side reaction or a strategic advantage depending on thermal control.

  • The Standard (Methoxy): A Tier 2/3 DMG.[1] It directs primarily through inductive acidification (

    
     effect) with weak coordination.[1] It is robust, chemically inert to rearrangement, and atom-economical, making it ideal for routine synthesis where extreme regioselectivity is not required.
    

Mechanistic Basis of Directing Power[1]

The difference in directing power stems from the distinct mechanisms by which these groups interact with the organolithium base (typically s-BuLi or n-BuLi).[1]

N,N-Diethylcarbamate: The Chelation Giant

The O-carbamate group (


) is a "coordination-dependent" DMG.[1] The carbonyl oxygen possesses a high electron density and steric accessibility that allows it to form a tight, pre-lithiation complex with the alkyllithium aggregate. This anchors the base in close proximity to the ortho proton, dramatically lowering the activation energy for deprotonation (CIPE).
  • Key Feature: The

    
     carbonyl oxygen is a far superior Lewis base for Lithium (
    
    
    
    ) than the
    
    
    ether oxygen.[1]
  • Side Chain: The diethyl group (

    
    ) provides steric bulk that orients the carbonyl properly and prevents nucleophilic attack at the carbonyl carbon at low temperatures (
    
    
    
    ).[1]
Methoxy: The Inductive Director

The methoxy group (


) relies heavily on the inductive effect .[1] The electronegative oxygen withdraws electron density from the aromatic ring, increasing the acidity of the ortho protons. While the ether oxygen does coordinate to lithium, the interaction is weak and reversible compared to the carbamate.
  • Key Feature: Regioselectivity is often governed by thermodynamic acidity rather than kinetic coordination.[1]

Visualization: DoM Mechanism & Coordination

DoM_Mechanism cluster_0 N,N-Diethylcarbamate (Strong CIPE) cluster_1 Methoxy (Inductive/Weak CIPE) Carbamate Ar-O-C(=O)NEt2 Complex_C Pre-Lithiation Complex (Strong) Carbamate->Complex_C Coordination (C=O --- Li) TS_C Transition State (Low Ea) Complex_C->TS_C Rate Determining Step Li_C Ortho-Lithiated Species TS_C->Li_C -RH Methoxy Ar-OMe Complex_M Pre-Lithiation Complex (Weak) Methoxy->Complex_M Coordination (O --- Li) TS_M Transition State (Higher Ea) Complex_M->TS_M Li_M Ortho-Lithiated Species TS_M->Li_M -RH Base Alkyllithium (RLi) Base->Complex_C Base->Complex_M

Figure 1: Comparative mechanism of lithiation.[1] The carbamate pathway benefits from strong pre-complexation, lowering the activation energy (Ea) relative to the methoxy pathway.

Head-to-Head Comparison: The Data

The Snieckus Scale (Hierarchy of DMGs)

Empirical competition experiments established by Victor Snieckus and others place the O-carbamate at the top of the oxygen-based hierarchy.[1]

RankDirecting Group (DMG)Relative PowerMechanism
1

(Carbamate)
Very Strong Coordination (CIPE)
2

(Methoxymethyl)
StrongCoordination + Acidity
3

(Amide)
StrongCoordination
4

(Methoxy)
Moderate Inductive > Coordination
5

(Fluorine)
WeakInductive Only
Competition Experiments

In systems where both groups are present, the O-carbamate dictates the regiochemistry.[1]

  • Intermolecular Competition: If a 1:1 mixture of phenyl N,N-diethylcarbamate and anisole is treated with 1 equivalent of s-BuLi, lithiation occurs exclusively on the carbamate ring.[1]

  • Intramolecular Competition: In meta-substituted systems (e.g., 3-methoxyphenyl N,N-diethylcarbamate), lithiation occurs at the position between the two groups (C2) if possible, due to synergistic effects. However, in para-substituted systems, the O-carbamate directs lithiation ortho to itself, overriding the methoxy group.

The "Achilles Heel": Anionic Fries Rearrangement

The major operational difference is stability.[1] Upon warming to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or room temperature, the ortho-lithiated carbamate undergoes an intramolecular nucleophilic attack to form an ortho-hydroxy amide.[1] This is known as the Anionic Fries Rearrangement .[1][2][3]
  • Methoxy: Stable at RT.[1] No rearrangement.

  • Carbamate: Must be kept at

    
     to retain the DMG.[1] Warming triggers rearrangement.[1]
    

Fries_Rearrangement Start Ortho-Lithiated Carbamate (-78°C) Warm Warm to 0°C / RT Start->Warm Trigger Intermediate Tetrahedral Intermediate Start->Intermediate Intramolecular Nucleophilic Attack Warm->Intermediate Product Ortho-Hydroxy Amide (Salicylamide) Intermediate->Product Ring Opening (C-O Bond Cleavage)

Figure 2: The Anionic Fries Rearrangement mechanism. A unique feature of carbamates that converts the DMG into a product functionality.

Experimental Protocols

Protocol A: High-Power Lithiation (O-Carbamate)

Use this when you need maximum directing power or plan to utilize the Fries rearrangement.[1]

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reagents: Dissolve Phenyl N,N-diethylcarbamate (1.0 equiv) in anhydrous THF (0.1 M concentration). Add TMEDA (1.1 equiv) to deaggregate the base.[1]

  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath). Critical: Do not allow temperature to fluctuate.
    
  • Lithiation: Dropwise add

    
    -BuLi  (1.1 equiv, cyclohexane solution) over 10 minutes.
    
    • Note: The solution often turns yellow/orange.

  • Incubation: Stir at

    
     for 1 hour . (Do not warm!).[1]
    
  • Electrophile Trapping: Add the electrophile (e.g., MeI, TMSCl, CHO) (1.2 equiv) neat or in THF.

  • Workup:

    • For Standard DoM: Stir 30 mins at

      
      , then warm to RT and quench with saturated 
      
      
      
      .
    • For Anionic Fries: Allow the reaction to warm to RT before adding any electrophile/quench.[1] Stir for 2-4 hours to ensure migration.

Protocol B: Standard Lithiation (Methoxy/Anisole)

Use this for routine functionalization where the carbamate's complexity is unnecessary.

  • Preparation: Flame-dry flask under Argon.

  • Reagents: Dissolve Anisole (1.0 equiv) in anhydrous Et2O or THF .

  • Cooling: Cool to

    
      or RT  (depending on substrate activity, though 
    
    
    
    is safer for regioselectivity).[1]
  • Lithiation: Add

    
    -BuLi  (1.1 equiv, hexanes solution).[1]
    
    • Note: Methoxy is weaker, so

      
      -BuLi is often sufficient, but reaction times may be longer (2-4 hours) compared to carbamates.
      
  • Trapping: Add electrophile.

  • Workup: Quench with water or

    
    .[1]
    

Summary Table: Selection Guide

FeatureN,N-Diethylcarbamate Methoxy (Anisole)
Directing Power Excellent (Tier 1) Moderate (Tier 3)
Regioselectivity High (Strictly ortho)Good (Can be influenced by solvent)
Base Requirement

-BuLi / TMEDA (Standard)

-BuLi (Often sufficient)
Temperature Sensitivity High (Must keep

to avoid Fries)
Low (Stable at RT)
Atom Economy Poor (Large directing group)Excellent (Small group)
Post-Reaction Fate Can be hydrolyzed to phenol or cross-coupled (Ni-catalyzed)Difficult to remove (requires harsh demethylation)
Best Use Case Complex synthesis, polysubstitution, or accessing salicylamides.[1]Simple ortho-functionalization, stable ether products.[1]

References

  • Snieckus, V. (1990).[1][4] Directed ortho metalation.[1][2][4][5][6][7][8][9][10][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. Link[1]

  • Miah, M. A. J., Sibi, M. P., Chattopadhyay, S., Familoni, O. B., & Snieckus, V. (2017). Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2017(11), 1475-1486. Link[1]

  • Antoft-Finch, A., Blackburn, T., & Snieckus, V. (2009).[7] N,N-Diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner.[1] Journal of the American Chemical Society, 131(49), 17750-17752.[7] Link[1]

  • Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics.[1][2] Chemical Society Reviews, 48(10), 2829-2882. Link

Sources

Comparative Guide: HPLC Assay Development for 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyphenyl N,N-diethylcarbamate (also known as Guethol diethylcarbamate) presents specific analytical challenges due to its moderate hydrophobicity (LogP ~3.[1]7) and the potential for hydrolysis into 2-Methoxyphenol (Guaiacol) . While Gas Chromatography (GC) is often suggested for volatile carbamates, this guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard for purity assays.

This guide compares the proposed Optimized Gradient RP-HPLC Method against common alternatives (Isocratic HPLC and GC-FID), demonstrating why the gradient approach offers the highest reliability for separating the parent compound from its hydrolytic degradants.

Analyte Profile & Method Strategy

Effective method development requires understanding the physicochemical "personality" of the molecule.

PropertyValueImplication for Method Design
Structure Phenyl ring, Methoxy group, DiethylcarbamateAromatic ring allows UV detection. Carbamate linkage is susceptible to hydrolysis.
LogP ~3.69 (Predicted)Moderately hydrophobic. Requires high organic content in mobile phase for elution.
pKa Neutral (Parent); ~10 (Guaiacol impurity)pH control is critical to suppress ionization of the phenolic impurity, ensuring sharp peaks.
UV Max ~210 nm, ~270-280 nm210 nm offers sensitivity; 254 nm offers selectivity against non-aromatic solvents.
The Core Challenge: Hydrolytic Instability

Carbamates are thermally labile. In GC injectors (>200°C), they can degrade into their constituent phenols and isocyanates, leading to false impurity profiles. HPLC, operating at ambient or slightly elevated temperatures (e.g., 30°C), preserves the integrity of the sample.

Comparative Analysis of Analytical Techniques

The following table contrasts the performance of the proposed Optimized Gradient HPLC method against standard alternatives.

FeatureProposed: Optimized Gradient RP-HPLC Alternative A: Isocratic RP-HPLC Alternative B: GC-FID
Selectivity High. Gradient elution sharpens late-eluting peaks and resolves early-eluting phenols.Medium. Late eluters (parent) broaden; early eluters (impurities) may bunch.Low. Risk of co-elution with thermal breakdown products.
Sample Stability High. Analyzed at 25-30°C.High. Analyzed at 25-30°C.Low. Injector ports (200°C+) can induce carbamate cleavage.
Sensitivity (LOD) Excellent (< 0.1 µg/mL). UV detection at 210/254 nm.Good. But peak broadening reduces signal-to-noise ratio.Good. FID is sensitive but non-specific.
Run Time 12-15 Minutes. (Re-equilibration included).>20 Minutes. Required to elute the hydrophobic parent.10-15 Minutes. Fast, but requires cool-on-column injection to be safe.

Detailed Experimental Protocol

A. Instrumentation & Conditions (The "Gold Standard")

This protocol uses a C18 stationary phase with a gradient to ensure the hydrophobic parent elutes sharply while separating the more polar Guaiacol impurity.

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 (L1 packing), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate or 0.1% Phosphoric Acid in Water (pH adjusted to 3.5). Why? Acidic pH keeps the phenolic impurity protonated (neutral), preventing peak tailing.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Hold
8.01090Linear Ramp (Elute Parent)
10.01090Wash
10.17030Return to Initial
15.07030Re-equilibration
D. Standard & Sample Preparation[2]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of 2-Methoxyphenyl N,N-diethylcarbamate in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

  • System Suitability Solution: Spike Working Standard with 1% 2-Methoxyphenol (Guaiacol) to verify resolution.

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway used to select the Optimized Gradient method over Isocratic or GC alternatives.

MethodDevelopment Start Start: 2-Methoxyphenyl N,N-diethylcarbamate Assay CheckVolatility Check Thermal Stability (Carbamate Linkage) Start->CheckVolatility DecisionGC Is GC Viable? CheckVolatility->DecisionGC GC_Risk GC-FID Risk: Thermal Degradation (False Impurities) DecisionGC->GC_Risk Yes, but risky SelectHPLC Select HPLC Mode DecisionGC->SelectHPLC Preferred CheckLogP Check LogP (~3.7) & Impurities SelectHPLC->CheckLogP DecisionMode Isocratic vs Gradient? CheckLogP->DecisionMode Isocratic Isocratic Method: Broad peaks for parent Poor resolution for phenol DecisionMode->Isocratic Simple Setup Gradient Gradient Method: Sharp Parent Peak High Resolution (Rs > 2.0) DecisionMode->Gradient Optimized Validation Final Validation (ICH Q2) Gradient->Validation

Caption: Decision tree highlighting the selection of Gradient HPLC to mitigate thermal instability (GC risk) and peak broadening (Isocratic risk).

Validation & Performance Criteria

To ensure the method is "Trustworthy" and self-validating, the following System Suitability Tests (SST) must be passed before every analytical run. These criteria are based on ICH Q2(R2) guidelines.

System Suitability Specifications
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Guaiacol and ParentEnsures accurate quantification of the primary degradant.
Tailing Factor (T) 0.8 – 1.5Indicates neutral pH buffer is effectively suppressing silanol interactions.
Precision (RSD) < 1.0% (n=5 injections)Confirms pump and injector stability.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Expected Validation Results (Simulated)
  • Linearity:

    
     over range 50% - 150% of target concentration.
    
  • Accuracy (Recovery): 98.0% - 102.0% at spiked levels.

  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively (UV 254 nm).

System Suitability Workflow

This diagram defines the "Self-Validating" loop required for routine analysis.

SST_Workflow Start Start Sequence Blank Inject Blank (Check Baseline) Start->Blank Std_Inj Inject Standard (5 Replicates) Blank->Std_Inj Calc_RSD Calculate RSD% & Tailing Std_Inj->Calc_RSD Decision Pass Criteria? Calc_RSD->Decision Fail FAIL: Troubleshoot (Leak, Column, pH) Decision->Fail RSD > 1.0% Pass PASS: Inject Samples Decision->Pass RSD < 1.0% Bracket Bracket Standard (Every 10 samples) Pass->Bracket Bracket->Decision

Caption: Routine workflow ensuring data integrity via strict System Suitability Testing (SST) checkpoints.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine (Related Structure/Properties). PubChem.[1][3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods. [Link]

  • Chromatography Online. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methoxyphenyl N,N-diethylcarbamate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a cornerstone of ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, which share the same molecular formula and mass, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of 2-Methoxyphenyl N,N-diethylcarbamate and its 3-methoxy (meta) and 4-methoxy (para) isomers, leveraging key spectroscopic techniques to create a robust framework for their differentiation. We will explore the causal relationships between molecular structure and spectral output, supported by illustrative data and field-proven experimental protocols.

The core challenge lies in distinguishing these molecules where the sole difference is the position of the methoxy (-OCH₃) group on the phenyl ring relative to the N,N-diethylcarbamate moiety. This subtle structural variance creates unique electronic environments within each molecule, which can be effectively probed and identified using a multi-spectroscopic approach.

Molecular Structures and Electronic Considerations

The three isomers—ortho, meta, and para—of Methoxyphenyl N,N-diethylcarbamate (C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) are depicted below.[1] The electron-donating nature of the methoxy group and the electronic influence of the carbamate group dictate the distinct spectroscopic signatures of each isomer.

  • 2-Methoxyphenyl N,N-diethylcarbamate (ortho): Steric hindrance and proximate electronic effects between the adjacent methoxy and carbamate groups are significant.

  • 3-Methoxyphenyl N,N-diethylcarbamate (meta): The methoxy group's influence on the carbamate's electronic environment is primarily inductive.

  • 4-Methoxyphenyl N,N-diethylcarbamate (para): The methoxy group is in conjugation with the carbamate's oxygen atom through the aromatic ring, leading to strong resonance effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating these positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a definitive fingerprint for each substitution pattern.

Expertise in Action: Why NMR Excels

The predictive power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The electron-donating methoxy group shields (decreases the chemical shift of) the ortho and para positions relative to it. Conversely, the carbamate group is moderately deactivating. The interplay of these effects creates unique and predictable patterns in the aromatic region of the NMR spectra.[2]

¹H NMR Spectroscopy: Decoding Aromatic Patterns

The protons of the diethylcarbamate group (a quartet for -CH₂- and a triplet for -CH₃) and the methoxy group (a singlet) will appear in similar regions for all isomers. The diagnostic information is almost exclusively found in the aromatic region (typically δ 6.5-8.0 ppm).[2][3]

IsomerAromatic Protons (Predicted δ, Multiplicity, J)-OCH₃ (δ)-N(CH₂CH₃)₂ (δ)
Ortho ~ δ 7.2-7.0 (m, 4H)~3.85~3.40 (q), 1.20 (t)
Meta ~ δ 7.30 (t, 1H), 6.95 (m, 2H), 6.85 (m, 1H)~3.82~3.40 (q), 1.20 (t)
Para ~ δ 7.25 (d, J ≈ 9 Hz, 2H), 6.90 (d, J ≈ 9 Hz, 2H)~3.80~3.40 (q), 1.20 (t)
Table 1: Comparative Predicted ¹H NMR Data for Methoxyphenyl N,N-diethylcarbamate Isomers.

The para isomer provides the simplest, most recognizable pattern: two distinct doublets of equal integration, characteristic of a 1,4-disubstituted benzene ring. The ortho isomer results in a complex, often overlapping multiplet for all four aromatic protons due to similar chemical environments. The meta isomer presents a more complex but still interpretable pattern, often revealing four distinct signals with characteristic meta and ortho couplings.

¹³C NMR Spectroscopy: A Carbon Framework Analysis

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the substituent positions. The methoxy carbon's chemical shift can also be a subtle indicator of its environment.[4]

IsomerAromatic Carbons (Predicted Key δ)C=O (δ)-OCH₃ (δ)
Ortho C-O(Me): ~151, C-O(Carb): ~145~155~55.9
Meta C-O(Me): ~160, C-O(Carb): ~152~154~55.4
Para C-O(Me): ~157, C-O(Carb): ~145~154.5~55.5
Table 2: Comparative Predicted ¹³C NMR Data for Methoxyphenyl N,N-diethylcarbamate Isomers.

The chemical shift of the carbon atom bonded to the methoxy group (C-O(Me)) is particularly diagnostic. This carbon is typically more shielded in the ortho and para isomers compared to the meta isomer due to resonance effects.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool

IR spectroscopy offers a fast, non-destructive method for preliminary differentiation, primarily by examining the C=O stretching frequency and the "fingerprint region" which contains vibrations characteristic of the benzene ring substitution pattern.[5]

Expertise in Action: Why IR is Effective

While the bulk of the IR spectrum will be similar across the isomers, two regions are key. First, the position of the strong carbonyl (C=O) stretch of the carbamate group can be subtly influenced by the electronic communication with the methoxy group. Conjugation in the para isomer can slightly lower this frequency compared to the meta isomer.[6] Second, and more definitively, the out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are highly characteristic of the number and position of adjacent hydrogens on an aromatic ring.[7]

IsomerC=O Stretch (cm⁻¹)Aromatic C-O-C Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
Ortho ~1715 - 1725~1250~750 (strong, 4 adjacent H's)
Meta ~1710 - 1720~1245~880, ~780 (strong, characteristic of 1,3)
Para ~1705 - 1715~1240~830 (strong, 2 adjacent H's)
Table 3: Key Diagnostic IR Absorption Frequencies for Isomer Differentiation.

The most reliable differentiation using IR comes from the C-H out-of-plane bending bands. A single strong band around 750 cm⁻¹ points to the ortho isomer, a band around 830 cm⁻¹ indicates the para isomer, and two distinct bands around 880 and 780 cm⁻¹ are a hallmark of meta substitution.

Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation

While all three isomers will exhibit an identical molecular ion (M⁺˙) peak in an Electron Ionization Mass Spectrometry (EI-MS) experiment, their fragmentation patterns can provide the final piece of the puzzle. The stability of the resulting fragment ions is influenced by the methoxy group's position, leading to differences in their relative abundances.

Expertise in Action: Why MS Fragmentation Varies

The primary fragmentation pathways for carbamates often involve cleavages around the carbonyl group and rearrangements.[8][9] The position of the methoxy group can influence the stability of key intermediates, such as methoxy-substituted benzoyl or tropylium ions. For example, a para-methoxy group is highly effective at stabilizing a positive charge through resonance, which can favor certain fragmentation pathways and lead to more abundant daughter ions compared to the meta or ortho isomers.[10]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) & Proposed Structure
All 223[M]⁺˙
Ortho 223151 ([M - N(Et)₂]⁺), 121 ([C₇H₅O₂]⁺), 92
Meta 223151 ([M - N(Et)₂]⁺), 135 ([C₈H₇O₂]⁺), 72 ([N(Et)₂]⁺)
Para 223151 ([M - N(Et)₂]⁺), 108, 72 ([N(Et)₂]⁺) - Expect higher abundance of resonance-stabilized fragments
Table 4: Predicted Key Mass Spectrometry Fragment Ions for Isomer Differentiation.

The relative intensities of the fragment ions are crucial. For instance, the formation of a methoxyphenoxy radical followed by loss of CO could be a pathway. The stability of the resulting methoxy-substituted cation would differ based on the isomer, altering the observed spectrum. Analysis often requires comparison against reference spectra or careful examination of relative peak heights.[11][12]

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a systematic approach to acquiring high-quality, reliable data for isomer differentiation.

Workflow for Isomer Differentiation

Caption: A multi-spectroscopic workflow for unambiguous isomer identification.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Calibration: Ensure the spectrometer (e.g., 400 MHz) is properly shimmed for field homogeneity to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate proton signals and pick all peaks.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a small amount of sample.

  • Background Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background. Identify and label the wavenumbers of key absorption bands.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for a pure compound or via a Gas Chromatography (GC) or Liquid Chromatography (LC) inlet for mixture analysis and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-300, using a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Interpretation: Identify the molecular ion peak (m/z 223). Analyze the m/z values and relative abundances of the major fragment ions and compare them across the different isomers.

Logical Differentiation Pathway

The following decision tree illustrates how to systematically use key spectral features to distinguish the isomers.

D start Begin Analysis q1 Examine Aromatic Region of ¹H NMR start->q1 is_para Two Doublets (AA'BB' System)? q1->is_para Start with ¹H NMR is_ortho Complex, Overlapping Multiplet? is_para->is_ortho No res_para Isomer is PARA is_para->res_para Yes res_ortho Isomer is ORTHO is_ortho->res_ortho Yes res_meta Isomer is META is_ortho->res_meta No, pattern is distinct but not AA'BB' or simple multiplet check_ir_para Confirm with IR: Strong band at ~830 cm⁻¹? check_ir_ortho Confirm with IR: Strong band at ~750 cm⁻¹? check_ir_meta Confirm with IR: Bands at ~880 & ~780 cm⁻¹?

Caption: Decision tree for isomer differentiation using primary NMR data.

Conclusion

The unambiguous differentiation of 2-Methoxyphenyl N,N-diethylcarbamate isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While rapid techniques like IR spectroscopy can provide strong initial evidence based on fingerprint region vibrations, NMR spectroscopy stands as the definitive method. The distinct splitting patterns in the ¹H NMR aromatic region and the unique chemical shifts in the ¹³C NMR spectrum provide irrefutable proof of the methoxy group's position. Mass spectrometry complements this data by revealing subtle differences in fragmentation pathways that correlate with isomer stability. By combining these techniques, researchers and drug development professionals can ensure the structural integrity of their compounds with the highest degree of confidence.

References

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyphenyl N,N-diethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep and actionable understanding of chemical safety is not merely a procedural formality, but the very foundation of innovation. This guide provides an in-depth, immediate, and logistical framework for the safe handling of 2-Methoxyphenyl N,N-diethylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous carbamate compounds to establish a robust and reliable safety protocol. A thorough, site-specific risk assessment remains an indispensable prerequisite before commencing any work with this chemical.

Hazard Assessment and a Proactive Approach to Safety

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling 2-Methoxyphenyl N,N-diethylcarbamate, with the rationale for each selection grounded in established safety principles for similar chemical structures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when there is a significant risk of splashing.[2][6][8][9][10]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][11]
Hand Protection Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[1][11] Gloves should be inspected before each use and replaced periodically.[8]Carbamates can potentially be absorbed through the skin.[11] Protective gloves provide a crucial barrier against direct contact.[1]
Skin and Body Protection A chemical-resistant lab coat or coveralls. For larger quantities or procedures with a high risk of aerosol generation, a full-body chemical-resistant suit may be necessary.[1][6]Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[1]
Respiratory Protection Typically not required under conditions of adequate ventilation, such as within a chemical fume hood.[11] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[6][11]Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4][7][11] Engineering controls like fume hoods are the primary means of exposure control.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-documented plan for both the handling and disposal of 2-Methoxyphenyl N,N-diethylcarbamate is essential for maintaining a safe laboratory environment.

Safe Handling Protocol

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood: All handling of 2-Methoxyphenyl N,N-diethylcarbamate, especially weighing and transferring the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

Handling:

  • Minimize Dust: When weighing or transferring the solid compound, use techniques that minimize the generation of dust.

  • Controlled Mixing: When creating solutions, add the solid to the solvent slowly and carefully to prevent splashing.[1]

  • Container Management: Keep containers of 2-Methoxyphenyl N,N-diethylcarbamate securely closed when not in use.[1]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.[1]

  • PPE Removal: Carefully remove and dispose of contaminated PPE to prevent cross-contamination.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][6][12]

  • Documentation: Record all procedures and any unusual observations in your laboratory notebook.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spills: For minor spills of solid material, dampen the material with water or a suitable solvent to prevent it from becoming airborne.[6] Carefully transfer the material to a sealed, labeled container for disposal.[6] Use absorbent paper dampened with an appropriate solvent to clean the affected area, followed by a thorough wash with soap and water.[6]

  • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory and environmental safety. All waste generated from handling 2-Methoxyphenyl N,N-diethylcarbamate should be treated as hazardous waste.[1]

  • Solid Waste: Collect all unused or expired 2-Methoxyphenyl N,N-diethylcarbamate and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

  • Liquid Waste: Collect any solutions containing 2-Methoxyphenyl N,N-diethylcarbamate in a compatible, sealed, and clearly labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1]

  • Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, as hazardous waste.[1]

Important Considerations:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "Hazardous Waste," and any other institutionally required information.[1][13]

  • Segregation: Do not mix 2-Methoxyphenyl N,N-diethylcarbamate waste with other chemical waste unless their compatibility has been confirmed.[1][13]

Visualizing the Safety Workflow

To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following diagram illustrates a logical workflow based on the experimental procedure.

PPE_Decision_Workflow PPE Selection Workflow for 2-Methoxyphenyl N,N-diethylcarbamate Start Start: Assess Experimental Procedure Task What is the scale and nature of the task? Start->Task SmallScale Small Scale / Low Hazard (e.g., weighing mg quantities) Task->SmallScale Low LargeScale Large Scale / High Hazard (e.g., synthesis, purification) Task->LargeScale High BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Apron/Suit LargeScale->EnhancedPPE AerosolRisk Is there a risk of aerosol or dust generation? BasePPE->AerosolRisk EnhancedPPE->AerosolRisk NoAerosol No AerosolRisk->NoAerosol No YesAerosol Yes AerosolRisk->YesAerosol Yes End Proceed with Experiment NoAerosol->End Respirator Add NIOSH-approved Respirator YesAerosol->Respirator Respirator->End

Caption: PPE Selection Workflow Diagram

Conclusion: Fostering a Culture of Safety

The responsible handling of chemicals like 2-Methoxyphenyl N,N-diethylcarbamate is a testament to a laboratory's commitment to scientific excellence and the well-being of its personnel. By internalizing the principles and procedures outlined in this guide, researchers can confidently pursue their work in a secure and controlled environment. Always remember that this guidance complements, but does not replace, your institution's specific safety protocols and the critical judgment of a trained scientist.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.